molecular formula C9H16N4O4 B2650311 N3-L-Dab(Boc)-OH

N3-L-Dab(Boc)-OH

Cat. No.: B2650311
M. Wt: 244.25 g/mol
InChI Key: JLMWKZYQNHSSAD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-L-Dab(Boc)-OH is a chemical building block essential for modern bioconjugation and chemical biology research. It features a Boc-protected L-2,4-diaminobutyric acid (Dab) backbone and a terminal azide (N3) group. This configuration makes it a highly valuable click chemistry reagent . The core utility of this compound lies in its azide group, which participates efficiently in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkynes. It can also undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like BCN or DBCO, enabling highly selective and bio-orthogonal ligation . These reactions are fundamental for constructing Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody via a covalent linker . The Boc (tert-butoxycarbonyl) protecting group on the Dab side chain is a critical feature, as it ensures stability during synthetic procedures and can be removed under controlled acidic conditions to reveal a free amine for further conjugation . In practice, this reagent is widely used in peptide and protein synthesis. It can be incorporated into growing peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies, such as Fmoc-chemistry, allowing site-specific introduction of azide handles into complex biomolecules . This capability is crucial for creating peptide-drug conjugates, installing post-translational modifications, or labeling proteins with fluorescent probes and other functional tags for tracking and diagnostic purposes. This product is strictly for research and development applications. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMWKZYQNHSSAD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Dab(Boc)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and drug development.[1][2] Its unique bifunctional nature, featuring a terminal azide group and a Boc-protected amine, makes it a versatile building block for the introduction of bioorthogonal handles into peptides and other biomolecules. This guide provides a detailed overview of its chemical and physical properties, alongside experimental protocols for its application in solid-phase peptide synthesis (SPPS) and click chemistry.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Synonyms (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH
CAS Number 1932403-71-8
Molecular Formula C₉H₁₆N₄O₄
Molecular Weight 244.25 g/mol
Appearance White crystalline powder
Purity ≥ 99% (HPLC, TLC)
Melting Point 95 - 97 °C
Optical Rotation [a]²⁰D = -90 ± 1 ° (c=1 in DMF)
Storage Conditions 0 - 8 °C

Chemical Reactivity and Stability

The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the azide and the Boc-protected amine.

  • Azide Group: The terminal azide (N₃) is a bioorthogonal functional group, meaning it is stable and non-reactive under most biological conditions. It is stable to the acidic and basic conditions typically employed in solid-phase peptide synthesis, such as treatment with trifluoroacetic acid (TFA) for cleavage and piperidine for Fmoc deprotection. This stability allows for its site-specific incorporation into a peptide sequence, after which it can selectively participate in "click chemistry" reactions.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the γ-amino group of the diaminobutyric acid backbone. The Boc group is stable under basic conditions but is readily cleaved under acidic conditions, typically using a strong acid like trifluoroacetic acid (TFA). This acid lability allows for selective deprotection of the γ-amine for further functionalization after the peptide chain has been assembled.

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, general principles for Boc-protected amino acids suggest good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is also expected to be soluble in solvents like chloroform and dichloromethane. Water solubility is generally lower for Boc-protected amino acids compared to their unprotected counterparts. For practical applications in peptide synthesis, DMF is a commonly used solvent.

Applications in Peptide Synthesis and Bioconjugation

This compound is a key reagent for the synthesis of modified peptides and bioconjugates. Its primary applications lie in its use as a building block in SPPS and its subsequent reaction via click chemistry.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols. The azide group is stable throughout the synthesis cycles.

Logical Workflow for SPPS Incorporation

spss_workflow resin Resin with N-terminal amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of this compound (HBTU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 next_cycle Continue to next coupling cycle washing2->next_cycle

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Representative SPPS Coupling

This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • The resin is now ready for the next deprotection and coupling cycle.

Click Chemistry: Bioorthogonal Ligation

Once incorporated into a peptide, the azide functionality of the Dab residue serves as a handle for bioorthogonal ligation via click chemistry. This allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Signaling Pathway Diagram for Click Chemistry Applications

click_chemistry_pathway cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation via Click Chemistry Peptide-N3 Peptide with incorporated This compound Click_Reaction CuAAC or SPAAC Peptide-N3->Click_Reaction Azide substrate Alkyne-Molecule Alkyne-functionalized molecule (e.g., Drug, Dye) Alkyne-Molecule->Click_Reaction Alkyne substrate Conjugate Peptide-Molecule Conjugate Click_Reaction->Conjugate

Caption: Pathway from azido-peptide to bioconjugate.

This compound is compatible with the two main types of azide-alkyne cycloadditions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocol: Representative CuAAC Reaction

This protocol outlines a general procedure for a CuAAC reaction with an azido-peptide on-resin.

  • Resin Preparation: Swell the azido-peptide-resin in a DMF/water (4:1) mixture.

  • Reaction Mixture:

    • Add the alkyne-containing molecule (5-10 equivalents) to the resin.

    • Add sodium ascorbate (1-5 equivalents).

    • Add copper(II) sulfate pentahydrate (0.1-0.5 equivalents).

  • Reaction: Agitate the mixture at room temperature for 4-16 hours. The solution will typically turn yellow-orange.

  • Washing: Wash the resin with DMF, water, and DCM to remove excess reagents and the copper catalyst.

  • Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cleavage cocktail and purify by HPLC.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Thin-Layer Chromatography (TLC) For rapid monitoring of reaction progress and purity assessment.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and exact molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

Conclusion

This compound is a valuable and versatile building block for chemical biology and drug development. Its well-defined chemical properties and the orthogonal reactivity of its azide and Boc-protected amine functionalities allow for its straightforward incorporation into peptides and subsequent modification through robust click chemistry reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful reagent in their synthetic endeavors, paving the way for the development of novel peptide-based therapeutics, diagnostics, and research tools.

References

Technical Guide: (S)-2-azido-4-[Boc-amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-azido-4-[Boc-amino]butanoic acid, a valuable synthetic building block in chemical biology and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications.

Chemical Structure and Properties

(S)-2-azido-4-[Boc-amino]butanoic acid, also known by its IUPAC name (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid. The presence of the azido group allows for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc (tert-butoxycarbonyl) protecting group on the alpha-amine allows for its use in solid-phase peptide synthesis (SPPS) and other organic synthesis applications where selective deprotection is required.

Chemical Structure:

G start Boc-L-glutamine step1 Hofmann Rearrangement (e.g., with PhI(OAc)2) start->step1 intermediate1 (S)-4-amino-2-(Boc-amino)butanoic acid derivative step1->intermediate1 step2 Diazo Transfer Reaction (e.g., with TfN3 or imidazole-1-sulfonyl azide) intermediate1->step2 product (S)-2-azido-4-[Boc-amino]butanoic acid step2->product

A Comprehensive Technical Guide to Azido-L-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH, a valuable building block in peptide synthesis and bioconjugation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Characteristics

Azido-L-Dab(Boc)-OH, systematically named (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-natural amino acid derivative. The presence of an azido group provides a versatile handle for "click chemistry" reactions, while the Boc protecting group allows for its use in standard peptide synthesis protocols.

Quantitative Data Summary

The physical properties of Azido-L-Dab(Boc)-OH are summarized in the table below. Data has been compiled from various chemical suppliers and may show slight variations.

PropertyValue
Systematic Name (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid
Common Names N3-L-Dab(Boc)-OH, Azido-L-Dab(Boc)-OH
CAS Number 1932403-71-8, 120042-08-2
Molecular Formula C9H16N4O4
Molecular Weight 244.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 95 - 97 °C
Optical Rotation [α]D²⁰ = -90 ± 1° (c=1 in DMF)
Purity ≥95% (typically ≥99% by HPLC)
Storage Conditions 0 - 8 °C or -20 °C for long-term storage

Experimental Protocols

The synthesis of Azido-L-Dab(Boc)-OH is typically achieved in a two-step process starting from the readily available Nα-Boc-L-glutamine (Boc-Gln-OH). The first step involves a Hofmann rearrangement to produce Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH). The second step is a diazotransfer reaction to convert the side-chain primary amine of Boc-Dab-OH into an azide.

Synthesis of Azido-L-Dab(Boc)-OH

Synthesis_of_Azido_L_Dab_Boc_OH Synthesis Pathway of Azido-L-Dab(Boc)-OH Boc_Gln_OH Boc-Gln-OH Boc_Dab_OH Boc-Dab-OH Boc_Gln_OH->Boc_Dab_OH  Hofmann Rearrangement (e.g., PSDIB in water) Azido_Dab_Boc_OH Azido-L-Dab(Boc)-OH Boc_Dab_OH->Azido_Dab_Boc_OH  Diazotransfer Reaction (e.g., ISA·HCl, CuSO4)

Synthesis Pathway of Azido-L-Dab(Boc)-OH

Step 1: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH)

This step is achieved through a Hofmann rearrangement of Nα-Boc-L-Gln-OH. A facile method utilizes a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in an aqueous medium.[1]

  • Materials:

    • Nα-Boc-L-Gln-OH

    • Poly[(4-diacetoxyiodo)styrene] (PSDIB)

    • Water

  • Procedure:

    • Suspend Nα-Boc-L-Gln-OH in water.

    • Add PSDIB to the suspension.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, filter off the polymer-supported reagent.

    • Wash the filtrate with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Lyophilize the aqueous layer to obtain Boc-Dab-OH. This product is often of high purity and can be used in the next step without further purification.

Step 2: Synthesis of Azido-L-Dab(Boc)-OH

The conversion of the primary amine in Boc-Dab-OH to an azide is accomplished via a diazotransfer reaction. A common and effective reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) in the presence of a copper(II) catalyst.

  • Materials:

    • Boc-Dab-OH

    • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium bicarbonate (NaHCO₃) or other suitable base

    • Methanol (MeOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Boc-Dab-OH in a mixture of water and methanol.

    • Add a catalytic amount of CuSO₄·5H₂O.

    • Add imidazole-1-sulfonyl azide hydrochloride to the solution.

    • Adjust the pH of the reaction mixture to approximately 8-9 using a saturated aqueous solution of NaHCO₃. Maintain this pH throughout the reaction by periodic addition of the base.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure Azido-L-Dab(Boc)-OH.

This guide provides a foundational understanding of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.

References

A Technical Guide to N3-L-Dab(Boc)-OH: A Versatile Building Block for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-L-Dab(Boc)-OH (CAS Number: 1932403-71-8), a non-canonical amino acid that has emerged as a critical tool in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a carboxylic acid, a Boc-protected amine, and a reactive azide group, makes it an invaluable building block for the precise construction of complex biomolecules, particularly in the field of antibody-drug conjugates (ADCs).

Core Compound Properties and Specifications

This compound, systematically named (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a derivative of L-diaminobutyric acid (L-Dab). The presence of the azide moiety allows for highly specific and efficient "click chemistry" reactions, while the Boc protecting group on the side-chain amine enables orthogonal protection strategies essential in peptide synthesis.

PropertyValue
CAS Number 1932403-71-8
Molecular Formula C9H16N4O4
Molecular Weight 244.25 g/mol
Appearance White crystalline powder[1]
Purity ≥ 99% (HPLC, TLC)[1]
Melting Point 95 - 97 °C[1]
Optical Rotation [α]20/D = -90 ± 1 ° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C or -20°C[1]
Solubility Soluble in DMF and other organic solvents.
Synonyms (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent application in bioconjugation are crucial for its effective utilization.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar amino acid derivatives, such as the Hofmann rearrangement of a protected L-glutamine derivative.

Step 1: Synthesis of Nα-Fmoc-L-Dab-OH from Fmoc-Gln-OH

  • Reaction Setup: Suspend Fmoc-Gln-OH in a mixed solvent system of acetonitrile, ethyl acetate, and water (e.g., 2:1:1 v/v/v).

  • Hofmann Rearrangement: Add iodobenzene diacetate (PhI(OAc)2) to the suspension and stir at room temperature for 48-72 hours.

  • Work-up and Isolation: After the reaction is complete, perform an appropriate work-up, which may include extraction and washing steps, to isolate the crude Fmoc-Dab-OH.

  • Purification: Purify the product by column chromatography to obtain pure Fmoc-Dab-OH.

Step 2: Boc Protection of the Side-Chain Amine

  • Reaction Setup: Dissolve Fmoc-Dab-OH in a mixture of acetone and water.

  • Bocylation: Add di-tert-butyl dicarbonate ((Boc)2O) to the solution and adjust the pH to 7.5-8 with a suitable base (e.g., NaOH).

  • Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion, perform an acidic work-up and extract the product with an organic solvent.

  • Purification: Purify the resulting Fmoc-Dab(Boc)-OH by column chromatography.

Step 3: Azidation of the α-carbon (Conceptual)

  • Activation of the α-carbon: The α-amino group of a suitable L-Dab derivative (with the side-chain amine protected) would first need to be replaced with a good leaving group, a process that can be challenging and may involve multiple steps, potentially including diazotization followed by nucleophilic substitution.

  • Azide Introduction: The activated intermediate would then be reacted with an azide source, such as sodium azide, in a suitable solvent to introduce the azide moiety at the α-position via an SN2 reaction, leading to the desired this compound. The stereochemistry at the α-carbon must be carefully controlled throughout this process.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform the initial amino acid couplings to build the desired peptide sequence.

  • Fmoc Deprotection: Before coupling this compound, deprotect the N-terminal Fmoc group of the growing peptide chain using a solution of piperidine in DMF.

  • Coupling of this compound:

    • Dissolve this compound and a coupling agent (e.g., HBTU/HATU) in DMF.

    • Add a base such as DIPEA to the solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Continuation of Synthesis: Continue with subsequent Fmoc deprotection and coupling cycles to complete the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a highly efficient method for conjugating the azide-containing peptide with an alkyne-functionalized molecule.

  • Reactant Preparation:

    • Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., DMF/water).

    • Dissolve the alkyne-functionalized molecule in a compatible solvent.

  • Catalyst Preparation:

    • Prepare a stock solution of a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.

    • The use of a copper-stabilizing ligand, such as THPTA, is recommended to improve reaction efficiency and protect biomolecules.

  • Reaction Execution:

    • Combine the azide-peptide and the alkyne molecule in the reaction vessel.

    • Add the sodium ascorbate solution, followed by the copper(II) sulfate solution (pre-mixed with the ligand if used).

    • Agitate the reaction mixture at room temperature for 4-16 hours.

  • Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry alternative, ideal for applications in living systems or with copper-sensitive molecules.

  • Reactant Preparation:

    • Dissolve the azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve a strained alkyne, such as a DBCO or BCN derivative, in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Reaction Execution:

    • Mix the solutions of the azide-peptide and the strained alkyne. A slight molar excess of the strained alkyne is typically used.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants' concentrations and reactivity.

  • Purification: Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC.

Applications in Drug Development and Research

The primary application of this compound is in the site-specific modification of peptides and proteins. This is particularly valuable in the development of:

  • Antibody-Drug Conjugates (ADCs): By incorporating this compound into a peptide linker, highly potent cytotoxic drugs can be attached to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing off-target toxicity.

  • Peptide-Drug Conjugates: Similar to ADCs, this compound can be used to link therapeutic payloads to targeting peptides.

  • Bioconjugation: It is used to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems and diagnostic tools.

  • Development of Novel Biomaterials: Its stability and reactivity make it a useful component in the synthesis of new biomaterials with tailored properties.

  • Chemical Biology Research: this compound aids in the study of protein interactions and functions by allowing for the introduction of probes and labels.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway targeted by ADCs developed using this technology.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_sp_ps Solid-Phase Peptide Synthesis cluster_conjugation Bioconjugation (Click Chemistry) Start L-Glutamine Derivative Step1 Hofmann Rearrangement Start->Step1 Step2 Boc Protection Step1->Step2 Step3 α-Azidation Step2->Step3 Product This compound Step3->Product Resin Resin Coupling1 Couple Amino Acids Resin->Coupling1 Deprotection Fmoc Deprotection Coupling1->Deprotection Coupling2 Couple this compound Deprotection->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage AzidoPeptide Azido-Peptide Cleavage->AzidoPeptide CuAAC CuAAC AzidoPeptide->CuAAC SPAAC SPAAC AzidoPeptide->SPAAC ADC Antibody-Drug Conjugate CuAAC->ADC SPAAC->ADC AlkyneDrug Alkyne-Drug AlkyneDrug->CuAAC StrainedAlkyneDrug Strained Alkyne-Drug StrainedAlkyneDrug->SPAAC

Caption: General workflow for the synthesis and application of this compound.

experimental_workflow_sp_ps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleAA Couple First Amino Acid (e.g., with HBTU/DIPEA) Wash1->CoupleAA Wash2 Wash CoupleAA->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 CoupleN3Dab Couple this compound Wash3->CoupleN3Dab Wash4 Wash CoupleN3Dab->Wash4 Repeat Repeat Deprotection, Coupling, and Washing for remaining amino acids Wash4->Repeat Cleave Cleave from Resin and Deprotect (TFA Cocktail) Repeat->Cleave Purify Purify Azido-Peptide (HPLC) Cleave->Purify FinalPeptide Azido-Peptide Product Purify->FinalPeptide

Caption: Detailed workflow for Solid-Phase Peptide Synthesis (SPPS).

her2_signaling_pathway cluster_cell Cancer Cell cluster_adc ADC Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Internalization Internalization HER2->Internalization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeting ADC (with N3-Dab Linker) ADC->HER2 Binds to Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Apoptosis (Cell Death) PayloadRelease->Apoptosis

Caption: HER2 signaling pathway and the mechanism of action of a targeted ADC.

References

A Technical Guide to N3-L-Dab(Boc)-OH: A Versatile Azido Amino Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of bioorthogonal handles into peptides and other biomolecules is paramount for advancing therapeutic and diagnostic agents. N3-L-Dab(Boc)-OH, an azido-functionalized derivative of L-2,3-diaminopropionic acid, has emerged as a critical building block in this endeavor. Its azide moiety provides a versatile reactive partner for "click chemistry," enabling precise and efficient conjugation under biocompatible conditions. This technical guide provides an in-depth overview of the core properties, experimental applications, and logical workflows associated with this compound.

Core Molecular Data

The fundamental properties of this compound are summarized below. This quantitative data is essential for accurate experimental design, including molar calculations for synthesis and conjugation reactions.

PropertyValueSource(s)
Molecular Formula C9H16N4O4[1][2][3]
Molecular Weight 244.25 g/mol [2][4]
CAS Number 1932403-71-8

Key Applications in Bioconjugation and Peptide Synthesis

This compound is primarily utilized as a chemical building block for modern bioconjugation and chemical biology research. The presence of a terminal azide (N3) group allows for its participation in highly selective and bioorthogonal ligation reactions. The tert-butyloxycarbonyl (Boc) protecting group on the side chain ensures stability during synthetic procedures and can be removed under controlled acidic conditions to expose a free amine for further functionalization.

Key applications include:

  • Peptide Synthesis : It serves as a building block in the synthesis of modified peptides, enhancing therapeutic efficacy.

  • Drug Development : It plays a crucial role in designing new pharmaceuticals, such as prodrugs, to improve bioavailability.

  • Bioconjugation : The compound is used to attach biomolecules to other molecules or surfaces, which is vital for creating targeted drug delivery systems.

  • Antibody-Drug Conjugates (ADCs) : The azide group is fundamental for constructing ADCs, where a cytotoxic drug is linked to a targeting antibody.

Experimental Protocols and Methodologies

The utility of this compound is realized through its application in established synthetic and conjugation protocols. Below are detailed methodologies for its incorporation into peptides and subsequent click chemistry reactions.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The azide group is stable throughout the iterative steps of peptide synthesis.

Protocol for Incorporation:

  • Resin Preparation : Start with a suitable solid support resin (e.g., Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling : Activate the subsequent standard Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HBTU (3.9 equivalents) and an additive like HOBt (4 equivalents) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to facilitate the reaction.

  • Incorporation of this compound : Couple this compound using the same activation and coupling procedure as for a standard amino acid.

  • Chain Elongation : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the Dab residue if desired) using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide handle introduced by this compound allows for conjugation to alkyne-containing molecules via CuAAC, a highly efficient and specific reaction. This can be performed while the peptide is still attached to the solid-phase resin ("on-resin") or after cleavage ("in-solution").

On-Resin CuAAC Protocol:

  • Peptide-Resin Preparation : Synthesize the azide-containing peptide on the resin as described above. The N-terminal Fmoc group is typically left on after the final coupling step to prevent side reactions.

  • Reaction Cocktail Preparation : Prepare a "click" reaction cocktail. For a 0.1 mmol scale synthesis, this may consist of:

    • Alkyne-functionalized molecule (5-10 equivalents)

    • Copper(I) source:

      • Option A: Copper(I) Iodide (CuI) (1-2 equivalents)

      • Option B: Copper(II) Sulfate (CuSO₄) (1 equivalent) and Sodium Ascorbate (5 equivalents) as a reducing agent.

    • Base: N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

    • Solvent: Degassed DMF

  • On-Resin Reaction : Add the freshly prepared click reaction cocktail to the peptide-resin. Agitate the mixture at room temperature for 6-12 hours.

  • Washing : After the reaction is complete, drain the reaction mixture and thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Cleavage and Purification : Cleave the modified peptide from the resin and purify using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

To visually represent the processes involving this compound, the following diagrams illustrate the key experimental workflows.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Result Resin 1. Start with Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Deprotection (Piperidine) Swell->Deprotect Couple_AA 4. Couple Standard Fmoc-AA Deprotect->Couple_AA Couple_Dab 5. Couple this compound Deprotect->Couple_Dab Couple_AA->Deprotect for next AA Elongate 6. Repeat Deprotection/Coupling Couple_Dab->Elongate Cleave 7. Cleave from Resin (TFA) Elongate->Cleave Final_Peptide Azide-Modified Peptide Cleave->Final_Peptide

Caption: Workflow for incorporating this compound into a peptide via SPPS.

G cluster_CuAAC On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_Final Start Start: Azide-Peptide on Resin Prepare Prepare Cocktail: - Alkyne Molecule - Copper Source - Base (DIPEA) React Add Cocktail to Resin Agitate 6-12h Start->React Prepare->React Reaction Components Wash Wash Resin (DMF, DCM) React->Wash Cleave Cleave and Purify Wash->Cleave Conjugate Final Bioconjugate Cleave->Conjugate

Caption: General workflow for on-resin click chemistry using an azide-modified peptide.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides valuable context. The synthesis of related protected diaminobutyric acid derivatives often starts from readily available amino acids like L-glutamine. For instance, a patented method describes the synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH, which involves a Hofmann rearrangement of the glutamine side-chain amide to an amine, followed by Boc protection of the newly formed γ-amino group. Purification is typically achieved through standard chromatographic techniques, and characterization relies on methods such as HPLC, mass spectrometry, and NMR to confirm identity and purity. High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula.

References

Spectral Analysis of N3-L-Dab(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N3-L-Dab(Boc)-OH, also known as (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectral characteristics based on its chemical structure and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands in IR spectroscopy for this compound. These predictions are based on standard values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(O)OH10.0 - 12.0Singlet (broad)1H
-NH-Boc4.5 - 5.5Doublet or Triplet (broad)1H
α-CH4.0 - 4.5Multiplet1H
γ-CH₂3.2 - 3.6Multiplet2H
β-CH₂1.8 - 2.2Multiplet2H
-C(CH₃)₃ (Boc)1.4 - 1.5Singlet9H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C =O (Carboxylic Acid)170 - 180
-C =O (Boc)155 - 160
-C (CH₃)₃ (Boc)79 - 82
α-C H55 - 65
γ-C H₂45 - 55
β-C H₂30 - 40
-C(C H₃)₃ (Boc)28 - 30

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
N-H Stretch (Amide)3200 - 3400Medium
C-H Stretch (Alkyl)2850 - 3000Medium-Strong
N₃ Stretch (Azide)2100 - 2150Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=O Stretch (Boc)1680 - 1700Strong
N-H Bend (Amide)1510 - 1550Medium
C-O Stretch1000 - 1300Medium-Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the sample's solubility. DMSO-d₆ is often a good choice for polar compounds like amino acid derivatives.

    • If using a non-deuterated solvent is necessary for solubility, a coaxial insert with a deuterated solvent can be used for locking the spectrometer's magnetic field.

    • Add a small amount of an internal standard (e.g., TMS at 0 ppm) for chemical shift referencing, unless the solvent peak is used as a reference.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

      • The number of scans can range from 8 to 64, depending on the sample concentration.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the peaks to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample (solid)

  • Fourier Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory, or KBr pellet press and die set

  • Potassium Bromide (KBr), IR grade (if using pellet method)

  • Spatula, agate mortar and pestle

Procedure (using ATR-FTIR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -OH, -NH, C=O, N₃) based on their position, shape, and intensity.

Visualization of Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Solid Sample (e.g., for ATR) Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Fourier Transform, Phasing, Baseline Correction NMR_Spec->Process_NMR Process_IR Background Subtraction IR_Spec->Process_IR Analyze_NMR Assign Chemical Shifts, Multiplicities, Integrals Process_NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies Process_IR->Analyze_IR Structure_Confirm Structure Confirmation & Purity Assessment Analyze_NMR->Structure_Confirm Analyze_IR->Structure_Confirm

Caption: Workflow for Spectral Analysis of this compound.

An In-depth Technical Guide to the Solubility of N3-L-Dab(Boc)-OH in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N3-L-Dab(Boc)-OH, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a crucial building block in medicinal chemistry and peptide synthesis.[1] Its utility in introducing azide functionalities for "click chemistry," bioconjugation, and the development of antibody-drug conjugates (ADCs) makes understanding its solubility paramount for seamless integration into synthetic workflows.[2][3][4][5] This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, factors influencing its solubility, and a detailed experimental protocol for quantitative determination.

Physicochemical Properties
  • Molecular Formula: C₉H₁₆N₄O₄

  • Molecular Weight: 244.25 g/mol

  • Appearance: White crystalline powder

  • Melting Point: 95 - 97 °C

  • Storage: Recommended at 2-8°C or -20°C for long-term stability.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in the public domain, qualitative information and the general behavior of analogous Boc-protected amino acids provide valuable insights. The presence of the bulky and hydrophobic tert-butoxycarbonyl (Boc) group significantly influences its solubility profile, generally favoring organic solvents over aqueous media.

SolventTypeExpected SolubilityNotes
Dimethylformamide (DMF)Polar AproticSolubleCommonly used as a solvent for peptide synthesis and optical rotation measurements of this compound were performed in DMF.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleOften recommended as a solvent for preparing stock solutions of similar reagents.
Dichloromethane (DCM)ChlorinatedLikely SolubleFrequently used in synthetic steps involving Boc-protected amino acids.
Methanol (MeOH)Polar ProticSparingly Soluble to SolubleOften used in the purification of amino acids.
Ethanol (EtOH)Polar ProticSparingly SolubleGeneral solubility for amino acids decreases with increasing hydrophobicity of the alcohol.
WaterPolar ProticInsoluble to Sparingly SolubleThe hydrophobic Boc group and the overall organic nature of the molecule limit its solubility in water.
AcetonePolar AproticLikely SolubleBoc-protected amino acids often show solubility in acetone.
Ethyl AcetateModerately PolarLikely SolubleA common solvent for extraction and purification of organic compounds.
Factors Influencing Solubility

The solubility of this compound, like other protected amino acids, is governed by a combination of factors related to its molecular structure and the properties of the solvent.

Factors Influencing Solubility of this compound A Solubility B Molecular Structure of this compound A->B C Solvent Properties A->C D External Conditions A->D B1 Boc Protecting Group (Hydrophobic) B->B1 B2 Azide Group (Polar) B->B2 B3 Carboxylic Acid (Polar, H-bonding) B->B3 B4 Amino Acid Backbone B->B4 C1 Polarity C->C1 C2 Hydrogen Bonding Capacity C->C2 C3 Dielectric Constant C->C3 D1 Temperature D->D1 D2 pH D->D2

Factors influencing the solubility of this compound.
  • Boc Protecting Group : The large, non-polar tert-butyl group significantly increases the hydrophobicity of the molecule, enhancing its solubility in non-polar organic solvents while decreasing it in polar solvents like water.

  • Azide and Carboxylic Acid Groups : These polar functional groups can participate in hydrogen bonding, which contributes to solubility in polar protic and aprotic solvents.

  • Solvent Polarity : Polar aprotic solvents like DMF and DMSO are generally effective at solvating both the polar and non-polar regions of Boc-protected amino acids.

  • Temperature : The solubility of solid solutes in liquid solvents generally increases with temperature. Gentle heating can be employed to dissolve the compound, but care must be taken to avoid degradation.

  • pH : In aqueous systems, the pH will affect the ionization state of the carboxylic acid group, thereby influencing solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMF, DMSO, DCM, Methanol, Water, etc.)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

Experimental Workflow for Solubility Determination start Start step1 Add excess this compound to a known volume of solvent in a vial. start->step1 step2 Seal the vial and place it in a thermostatic shaker at a constant temperature. step1->step2 step3 Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. step2->step3 step4 Allow the suspension to settle. Centrifuge if necessary to separate the solid from the supernatant. step3->step4 step5 Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. step4->step5 step6 Dilute the filtered supernatant with a known volume of a suitable solvent. step5->step6 step7 Analyze the concentration of the diluted solution using HPLC or UV-Vis spectrophotometry. step6->step7 step8 Calculate the original concentration in the saturated solution. step7->step8 end End step8->end

Workflow for determining the solubility of this compound.
Detailed Procedure

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume (e.g., 2.0 mL) of each solvent to be tested into the corresponding vials.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation :

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis :

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation :

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = C_measured × Dilution Factor Where:

      • C_measured is the concentration of the diluted sample.

      • Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data is sparse, its structural characteristics suggest good solubility in polar aprotic solvents like DMF and DMSO. For applications requiring precise concentration knowledge, the provided experimental protocol offers a reliable method for determining its solubility in a range of solvents. This information is critical for optimizing reaction conditions, purification procedures, and formulation development, ultimately contributing to the successful synthesis of novel peptides and bioconjugates.

References

Navigating the Stability and Storage of N3-L-Dab(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N3-L-Dab(Boc)-OH, or (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic Acid, is a critical building block in modern bioconjugation and pharmaceutical development, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its utility stems from the presence of two key functional groups: a terminal azide for "click" chemistry and a Boc-protected amine, which allows for orthogonal synthesis strategies. Ensuring the stability and purity of this reagent is paramount for reproducible and successful outcomes in research and development. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, complemented by detailed experimental protocols for stability assessment.

Recommended Storage and Handling

The storage recommendations for this compound vary among suppliers, likely due to differences in product purity and formulation. Generally, the compound is shipped under ambient conditions or with blue ice[1]. For long-term storage, the following conditions are variably suggested:

  • Refrigerator: 2-8°C[1]

  • Freezer: -20°C[2]

  • Room Temperature: Some suppliers indicate that the product is stable at room temperature[3].

Given these discrepancies, it is crucial to consult the Certificate of Analysis (CoA) or the technical data sheet provided by the specific supplier for the most accurate storage information. As a general best practice for preserving the integrity of the compound, long-term storage at -20°C in a tightly sealed container, protected from light and moisture , is advisable. The azide group, in particular, can be sensitive to prolonged exposure to light and moisture, which may lead to degradation[4].

Safe handling of this compound should be performed in a controlled laboratory environment with appropriate personal protective equipment. Organic azides can be energetic compounds, although the risk is generally low for molecules of this nature under standard laboratory conditions.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of its two key functional groups: the Boc-protecting group and the azide moiety.

  • Boc (tert-butoxycarbonyl) Group: This group is notoriously acid-labile and is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid). Therefore, exposure of this compound to acidic environments should be avoided during storage and handling to prevent premature deprotection. The Boc group is, however, stable to basic conditions.

  • Azide (N3) Group: The azide group is generally stable under a wide range of synthetic conditions, including both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc group removal in solid-phase peptide synthesis. However, azides can be sensitive to reducing agents and, as mentioned, may degrade upon prolonged exposure to light and moisture. Thermal stability is also a consideration, especially for large-scale applications.

Quantitative Stability Assessment

While specific, publicly available quantitative stability data for this compound is limited, the following tables illustrate the type of data that would be generated in a formal stability study. These tables are provided for illustrative purposes to guide researchers in their own assessments.

Table 1: Illustrative Long-Term Stability Data for this compound at Different Temperatures

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark 099.5White Solid
699.4No Change
1299.2No Change
2499.1No Change
2-8°C, Dark 099.5White Solid
698.9No Change
1298.2No Change
2497.5No Change
25°C / 60% RH, Dark 099.5White Solid
697.1No Change
1295.3Slight Discoloration
2492.8Yellowish Tint

Table 2: Illustrative Forced Degradation Study Results for this compound

Stress ConditionDurationPurity (%) by HPLCMajor Degradant(s)
0.1 M HCl 24 h65.2N3-L-Dab-OH (Boc deprotection)
0.1 M NaOH 24 h98.8Minor unidentified peaks
3% H₂O₂ 24 h96.5Oxidative adducts
60°C Heat 7 days98.1Minor unidentified peaks
Photostability (ICH Q1B) 7 days97.3Photolytic byproducts

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and separating it from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically the method of choice.

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of the parent compound from both more polar and less polar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm). If the compound has a poor chromophore, derivatization of the azide may be necessary for sensitive detection.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50).

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and validating the specificity of the stability-indicating method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize a sample before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize a sample before injection.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately represented.

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the logical relationships in the stability assessment of this compound.

Stability_Factors cluster_storage Storage Conditions cluster_chemical Chemical Environment Temperature Temperature (-20°C, 2-8°C, 25°C) Degradation Degradation Temperature->Degradation Light Light Exposure Light->Degradation Moisture Humidity Moisture->Degradation Acids Acids Acids->Degradation Bases Bases Bases->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Stability This compound Stability Stability->Degradation leads to

Caption: Factors influencing the stability and degradation of this compound.

Experimental_Workflow Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples Analysis HPLC Analysis Stressed_Samples->Analysis Method_Development Stability-Indicating HPLC Method Development Method_Development->Analysis Data_Interpretation Data Interpretation (Purity, Degradation Profile) Analysis->Data_Interpretation

References

The Strategic Role of the Boc Protecting Group in N3-L-Dab(Boc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid of significant interest in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a carboxylic acid, an azide moiety, and a Boc-protected amine, makes it a versatile building block for the synthesis of complex peptides and bioconjugates. This technical guide provides a comprehensive overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the chemistry and application of this compound. Key aspects including the chemical properties imparted by the Boc group, detailed experimental protocols for its management, and its strategic importance in solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and site-specific protein labeling are discussed in detail.

Introduction: Chemical Structure and Properties of this compound

This compound is a derivative of L-2,4-diaminobutyric acid (Dab) where the α-amino group is replaced by an azide (N3) and the γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups provides a unique set of chemical properties that are highly valuable in bioorthogonal chemistry and peptide synthesis.

The presence of the Boc group is central to the utility of this molecule. It serves as a robust protecting group for the γ-amine, preventing its participation in unwanted side reactions during peptide synthesis or other chemical modifications. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. This acid lability is a cornerstone of its strategic application, allowing for selective deprotection and subsequent functionalization of the γ-amine.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Synonyms (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH
CAS Number 1932403-71-8
Molecular Formula C9H16N4O4
Molecular Weight 244.2 g/mol
Appearance White crystalline powder
Melting Point 95 - 97 °C
Optical Rotation [a]20/D = -90 ± 1 ° (c=1 in DMF)
Storage Conditions 0 - 8 °C

The Role of the Boc Protecting Group

The primary function of the Boc group in this compound is to act as a temporary shield for the γ-amino group. This protection is crucial for several reasons:

  • Orthogonal Protection Strategy: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the acid-labile Boc group is orthogonal to the base-labile Fmoc group. This allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the Boc-protected side chain.[2][3]

  • Prevention of Side Reactions: During the activation of the carboxylic acid for amide bond formation, the protected γ-amine is prevented from reacting with the activated carboxyl group, which would otherwise lead to oligomerization or cyclization.

  • Enabling Site-Specific Modifications: The Boc group can be selectively removed after peptide synthesis to unmask the γ-amino group for further modifications, such as the attachment of payloads, linkers, or other functional moieties.[2]

Boc Group Stability and Cleavage

The tert-butyl carbamate linkage of the Boc group is stable to most bases and nucleophiles.[2] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.

Table 2: General Conditions for Boc Deprotection

ReagentConditionsTypical Reaction TimeNotes
Trifluoroacetic acid (TFA)25-50% in Dichloromethane (DCM)30 minStandard condition in Boc-based SPPS.
Hydrochloric acid (HCl)4M in Dioxane or Methanol30-60 minAlternative to TFA.
Formic acidNeat or in an inert solvent1-16 hoursMilder alternative to TFA.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of Nγ-Boc protected L-2,4-diaminobutyric acid derivatives involves a Hofmann rearrangement of a protected L-glutamine precursor. The α-azido group can then be introduced via a diazotization reaction.

Protocol 1: Synthesis of Nγ-Boc-L-2,4-diaminobutyric acid from Fmoc-Gln-OH

  • Hofmann Rearrangement:

    • Suspend Fmoc-Gln-OH in a mixed solvent of acetonitrile, ethyl acetate, and water.

    • Add iodobenzene diacetate (DiPa) and stir at room temperature.

    • Upon reaction completion (monitored by TLC), work up the reaction to isolate Fmoc-Dab-OH.

  • Boc Protection:

    • Dissolve the obtained Fmoc-Dab-OH in a mixture of acetone and water.

    • Add di-tert-butyl dicarbonate ((Boc)2O).

    • Adjust the pH to 7.5-8.0 with a base (e.g., NaOH) and stir until the reaction is complete.

    • Acidify the reaction mixture and extract the product, Fmoc-Dab(Boc)-OH.

  • Introduction of the Azide Group (Conceptual):

    • The α-Fmoc group would first need to be removed to expose the α-amine.

    • The resulting H-Dab(Boc)-OH could then undergo a diazotization reaction, for example, using sodium nitrite in the presence of an acid, followed by treatment with sodium azide to introduce the α-azido group. Note: This is a conceptual step, and specific literature protocols for this transformation on this substrate are scarce.

Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines a manual procedure for a single coupling cycle.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Table 3: Typical Parameters for Coupling of Azido-Amino Acids in Fmoc-SPPS

ParameterValueNotes
Amino Acid Equivalents 3 - 5 eq.An excess is used to drive the reaction to completion.
Coupling Reagent Equivalents 3 - 5 eq.PyBOP or DIC/Oxyma are also effective.
Base Equivalents (DIPEA) 6 - 10 eq.Typically double the equivalents of the amino acid.
Coupling Time 1 - 3 hoursCompletion monitored by a ninhydrin or Kaiser test.
Typical Coupling Yield >99%High yields are expected under optimized conditions.

Strategic Applications and Workflows

The unique structure of this compound makes it a valuable tool in several advanced applications. The following diagrams illustrate logical workflows for its use.

Synthesis of an Antibody-Drug Conjugate (ADC)

This compound can be incorporated into a peptide linker, which is then conjugated to a cytotoxic drug and an antibody. The Boc group allows for orthogonal protection during the synthesis of the peptide-drug conjugate.

ADC_Synthesis_Workflow cluster_peptide Peptide Synthesis (SPPS) cluster_drug Drug-Linker Conjugation cluster_cleavage Cleavage and Deprotection cluster_antibody Antibody Conjugation Resin Solid Support Peptide Peptide Chain with This compound Resin->Peptide Fmoc-SPPS Peptide_Drug Peptide-Drug Conjugate (on resin) Peptide->Peptide_Drug CuAAC or SPAAC Click Chemistry Drug Cytotoxic Drug with Alkyne Drug->Peptide_Drug Cleaved_Conjugate Cleaved Peptide-Drug Conjugate Peptide_Drug->Cleaved_Conjugate TFA Cleavage ADC Antibody-Drug Conjugate (ADC) Cleaved_Conjugate->ADC Conjugation to Ab Antibody Monoclonal Antibody Antibody->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Site-Specific Protein Labeling

A peptide containing this compound can be synthesized and, after cleavage and deprotection, used to label a protein of interest that has been engineered to contain a bioorthogonal reactive group, such as a strained alkyne (e.g., DBCO).

Protein_Labeling_Workflow cluster_synthesis Peptide Probe Synthesis cluster_protein Protein Engineering cluster_labeling Site-Specific Labeling SPPS SPPS with This compound Cleavage TFA Cleavage & Purification SPPS->Cleavage Azido_Peptide Azido-Peptide Probe Cleavage->Azido_Peptide Labeled_Protein Labeled Protein Azido_Peptide->Labeled_Protein SPAAC Reaction Protein_Expression Expression of Protein with Unnatural Amino Acid Alkyne_Protein Protein with Strained Alkyne (e.g., DBCO) Protein_Expression->Alkyne_Protein Alkyne_Protein->Labeled_Protein

Workflow for Site-Specific Protein Labeling via SPAAC.

Conclusion

The Boc protecting group in this compound is a critical feature that enables its use as a versatile building block in modern bioconjugation and drug development. Its acid lability, combined with its stability to a wide range of other chemical conditions, allows for the implementation of robust orthogonal protection strategies. This facilitates the synthesis of complex peptides and the site-specific introduction of functional moieties. The ability to selectively unmask the γ-amino group post-synthesis opens up a plethora of possibilities for creating novel therapeutics, diagnostic agents, and tools for chemical biology. A thorough understanding of the chemistry of the Boc group is therefore essential for researchers and scientists working with this powerful and versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nγ-Boc-L-α,γ-diaminobutyric acid from L-glutamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Nγ-Boc-L-α,γ-diaminobutyric acid, a valuable building block in peptide synthesis and drug discovery, starting from L-glutamine. The synthesis involves a key Hofmann rearrangement of an Nα-protected L-glutamine derivative.

Introduction

L-α,γ-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that is a component of various natural products, including peptide antibiotics. The selective protection of its α- and γ-amino groups is crucial for its incorporation into peptide chains. This protocol details the synthesis of Nγ-Boc-L-Dab-OH from L-glutamine, a readily available starting material. The core of this synthetic route is the Hofmann rearrangement, which converts the side-chain amide of glutamine into a primary amine, thus forming the Dab backbone. This method provides a reliable pathway to obtaining this important amino acid derivative for further use in synthetic chemistry and drug development.

Overall Synthesis Workflow

The synthesis of Nγ-Boc-L-Dab-OH from L-glutamine can be achieved through a multi-step process that involves protection of the α-amino group, Hofmann rearrangement of the side-chain amide, protection of the newly formed γ-amino group, and final deprotection of the α-amino group.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Nα-Protection cluster_step2 Step 2: Hofmann Rearrangement cluster_step3 Step 3: Nγ-Boc Protection cluster_step4 Step 4: Selective Nα-Deprotection L-Glutamine L-Glutamine Nα-Boc-L-Glutamine Nα-Boc-L-Glutamine L-Glutamine->Nα-Boc-L-Glutamine (Boc)2O, Base Nα-Boc-L-α,γ-diaminobutyric acid Nα-Boc-L-α,γ-diaminobutyric acid Nα-Boc-L-Glutamine->Nα-Boc-L-α,γ-diaminobutyric acid PSDIB, H2O Nα,Nγ-di-Boc-L-diaminobutyric acid Nα,Nγ-di-Boc-L-diaminobutyric acid Nα-Boc-L-α,γ-diaminobutyric acid->Nα,Nγ-di-Boc-L-diaminobutyric acid (Boc)2O, Base Nγ-Boc-L-Dab-OH Nγ-Boc-L-Dab-OH Nα,Nγ-di-Boc-L-diaminobutyric acid->Nγ-Boc-L-Dab-OH TFA

Figure 1: Overall workflow for the synthesis of Nγ-Boc-L-Dab-OH from L-glutamine.

Experimental Protocols

Step 1: Synthesis of Nα-Boc-L-Glutamine

This step involves the protection of the α-amino group of L-glutamine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • L-Glutamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-glutamine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution while maintaining the pH between 9 and 10 with the addition of 1M NaOH solution.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-glutamine.

Step 2: Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid via Hofmann Rearrangement

This key step utilizes a polymer-supported hypervalent iodine reagent for a clean conversion of the amide to an amine. Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in water can afford Nα-Boc-L-α,γ-diaminobutyric acid (Boc-Dab-OH) in high yield.[1]

Materials:

  • Nα-Boc-L-Glutamine

  • Poly[(4-diacetoxyiodo)styrene] (PSDIB)

  • Water

Procedure:

  • Suspend Nα-Boc-L-glutamine in water.

  • Add poly[(4-diacetoxyiodo)styrene] (PSDIB) (1.2 equivalents) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the polymer resin and wash it with water.

  • Lyophilize the aqueous filtrate to obtain Nα-Boc-L-α,γ-diaminobutyric acid.

Step 3: Synthesis of Nα,Nγ-di-Boc-L-diaminobutyric acid

The newly formed γ-amino group is protected with a Boc group.

Materials:

  • Nα-Boc-L-α,γ-diaminobutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

Procedure:

  • Dissolve Nα-Boc-L-α,γ-diaminobutyric acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nα,Nγ-di-Boc-L-diaminobutyric acid.

Step 4: Selective Nα-Deprotection to yield Nγ-Boc-L-Dab-OH

The final step involves the selective removal of the Nα-Boc protecting group under acidic conditions.

Materials:

  • Nα,Nγ-di-Boc-L-diaminobutyric acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve Nα,Nγ-di-Boc-L-diaminobutyric acid in a 1:1 mixture of trifluoroacetic acid and dichloromethane.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain Nγ-Boc-L-Dab-OH as a TFA salt.

Data Presentation

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolventTypical YieldPurity (HPLC)
1Nα-Boc Protection(Boc)₂O, NaOHDioxane/Water>90%>98%
2Hofmann RearrangementPSDIBWater~87%[1]>95%
3Nγ-Boc Protection(Boc)₂O, NaHCO₃Dioxane/Water>90%>98%
4Nα-DeprotectionTFADCM>95%>98%

Chemical Transformation Pathway

The chemical structures and transformations for each step are outlined below.

ChemicalTransformations cluster_glutamine L-Glutamine cluster_boc_gln Nα-Boc-L-Glutamine cluster_boc_dab Nα-Boc-L-Dab cluster_diboc_dab Nα,Nγ-di-Boc-L-Dab cluster_final_product Nγ-Boc-L-Dab-OH glutamine H₂N-CH(COOH)-CH₂-CH₂-C(=O)NH₂ boc_gln Boc-NH-CH(COOH)-CH₂-CH₂-C(=O)NH₂ glutamine->boc_gln Step 1 boc_dab Boc-NH-CH(COOH)-CH₂-CH₂-NH₂ boc_gln->boc_dab Step 2 diboc_dab Boc-NH-CH(COOH)-CH₂-CH₂-NH-Boc boc_dab->diboc_dab Step 3 final_product H₂N-CH(COOH)-CH₂-CH₂-NH-Boc diboc_dab->final_product Step 4

References

Application Notes and Protocols for the Incorporation of N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the non-canonical amino acid N3-L-Dab(Boc)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This versatile building block introduces a chemically accessible azide moiety, enabling a broad range of subsequent modifications via click chemistry, such as PEGylation, fluorescent labeling, or the attachment of cytotoxic payloads for drug delivery applications.

Overview

The incorporation of this compound follows the standard cycle of Boc-SPPS, which involves the iterative deprotection of the Nα-Boc group with a moderately strong acid and subsequent coupling of the next amino acid. The Boc protecting group on the side chain of the diaminobutyric acid (Dab) residue provides orthogonal protection, remaining stable during the Nα-Boc deprotection steps and being removed during the final cleavage from the resin. The azide group is generally stable throughout the SPPS cycles, including the acidic conditions of Boc deprotection.

Experimental Protocols

This section details the necessary steps for the successful incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.

Resin Selection and Preparation
  • Resin: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, or MBHA resin for a C-terminal amide).

  • Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes prior to the first amino acid coupling.

Boc-SPPS Cycle for this compound Incorporation

The following steps outline a single cycle for coupling this compound.

a) Nα-Boc Deprotection:

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.

b) Neutralization:

  • Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

  • Wash the resin with DCM (3x) to remove excess base.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.

c) Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 eq.) or HATU (3-4 eq.) in N,N-Dimethylformamide (DMF).

  • Add DIEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The coupling time may need to be optimized depending on the sequence.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result (yellow/colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.

d) Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Important Consideration for the Azide Group:

The azide group is susceptible to reduction to a primary amine by thiol-containing scavengers. Therefore, it is crucial to use a cleavage cocktail that does not contain reagents like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT).

Recommended Cleavage Cocktail (Thiol-Free):

  • TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

Cleavage Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize the recommended quantitative parameters for the incorporation of this compound.

Table 1: Reagents and Conditions for this compound Coupling

ParameterValueNotes
Amino Acid Equivalents 3 - 4 eq.Relative to resin loading capacity.
Coupling Reagent HBTU or HATU3 - 4 eq.
Base (DIEA) Equivalents 6 - 8 eq.Typically double the amino acid equivalents.
Solvent DMF
Coupling Time 1 - 4 hoursMonitor with Kaiser test for completion.
Typical Coupling Yield >95%Dependent on sequence and coupling conditions.

Table 2: Boc Deprotection and Cleavage Parameters

StepReagentConcentrationTime
Nα-Boc Deprotection TFA in DCM50% (v/v)20 - 30 minutes
Final Cleavage TFA / TIS / H₂O95:2.5:2.5 (v/v/v)2 - 4 hours

Mandatory Visualization

SPPS_Workflow Resin Resin-Bound Peptide (Nα-Boc Protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (5% DIEA in DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Coupling (this compound + HBTU/HATU) Washing2->Coupling Washing3 DMF/DCM Wash Coupling->Washing3 Next_Cycle Next SPPS Cycle or Final Cleavage Washing3->Next_Cycle Next_Cycle->Resin Repeat Cycle

Caption: Boc-SPPS cycle for incorporating this compound.

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Cleavage Cocktail Addition (TFA/TIS/H₂O) Start->Cleavage Reaction Stir at RT (2-4h) Cleavage->Reaction Filtration Filter and Collect Filtrate Reaction->Filtration Precipitation Precipitate in Cold Diethyl Ether Filtration->Precipitation Isolation Centrifuge and Wash Pellet Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying End Crude Azide-Containing Peptide Drying->End

Caption: Workflow for the final cleavage of the azide-peptide.

Application Notes and Protocols for N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Dab(Boc)-OH, also known as (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a terminal azide (N3) group on the side chain and a Boc-protected amine, makes it an invaluable tool for the site-specific introduction of a chemical handle for bio-orthogonal "click chemistry" reactions.[1] This allows for the precise conjugation of peptides to a wide array of molecules, including cytotoxic drugs for the development of peptide-drug conjugates (PDCs), imaging agents for diagnostics, and polyethylene glycol (PEG) for improving pharmacokinetic profiles.[1]

The azide functionality is stable under the acidic conditions required for Boc-SPPS, making this compound fully compatible with this robust peptide synthesis methodology. The side-chain Boc protecting group ensures orthogonality, allowing for selective deprotection if further modification of the side-chain amine is desired.[1] These application notes provide a detailed protocol for the incorporation of this compound into peptides using Boc-SPPS, along with relevant technical data and a workflow for the synthesis of a peptide-drug conjugate.

Key Applications

  • Peptide-Drug Conjugates (PDCs): The azide group allows for the covalent attachment of alkyne-modified cytotoxic payloads to a targeting peptide.

  • Peptide Imaging Agents: Fluorophores or other imaging moieties functionalized with an alkyne can be "clicked" onto the peptide for in vitro and in vivo tracking.

  • PEGylation: The attachment of PEG chains can enhance the solubility, stability, and circulation half-life of therapeutic peptides.

  • Cyclic Peptides: Intramolecular cyclization can be achieved by reacting the azide with an alkyne incorporated elsewhere in the peptide sequence, leading to more constrained and potentially more active conformations.[2]

Data Presentation

ParameterTypical ValueNotes
Coupling Efficiency >99%Monitored by Kaiser test. In cases of difficult couplings, a second coupling may be required.
Deprotection Efficiency >99%Complete deprotection is crucial to avoid deletion sequences.
Azide Stability during Cleavage >90%Dependent on the cleavage cocktail. Avoid reducing scavengers like EDT. DTT is recommended if a thiol scavenger is necessary.
Expected Overall Yield 50 - 80%Highly dependent on peptide length and sequence complexity.

Experimental Protocols

This section provides a detailed protocol for the manual incorporation of this compound into a peptide sequence using Boc-SPPS on a Merrifield resin.

Materials
  • Merrifield Resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

  • Cold diethyl ether

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol describes a single cycle for adding an amino acid to the growing peptide chain.

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL/g resin) to swell it for at least 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL/g resin) to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly with DCM (3 x 10 mL/g resin), followed by isopropanol (2 x 10 mL/g resin), and then DMF (3 x 10 mL/g resin) to remove residual acid.

  • Neutralization:

    • Add a 10% solution of DIEA in DMF (10 mL/g resin) to the resin.

    • Agitate for 2 minutes and drain. Repeat this step twice.

    • Wash the resin with DMF (3 x 10 mL/g resin) to remove excess base.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

    • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • Repeat Cycle:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole, and dithiothreitol (DTT) to protect the azide group).

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen and then under high vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove scavengers.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Boc_SPPS_PDC_Workflow cluster_spps Boc-SPPS Cycle cluster_click Click Chemistry start Start: Merrifield Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection Begin Synthesis wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Boc-AA-OH, HBTU, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 wash3->deprotection Repeat for next AA incorporation Incorporate This compound wash3->incorporation final_deprotection Final Boc Deprotection wash3->final_deprotection Final AA Coupled incorporation->deprotection Continue Synthesis cleavage Cleavage from Resin (HF, Scavengers) final_deprotection->cleavage azide_peptide Azide-Peptide cleavage->azide_peptide click_reaction CuAAC Reaction (Cu(I) catalyst) azide_peptide->click_reaction alkyne_drug Alkyne-Modified Drug alkyne_drug->click_reaction pdc Peptide-Drug Conjugate (PDC) click_reaction->pdc

Caption: Workflow for the synthesis of a peptide-drug conjugate using Boc-SPPS and this compound.

Logical_Relationship cluster_properties Key Properties cluster_applications Primary Applications cluster_outcomes Resulting Biomolecules n3_dab This compound azide Azide (N3) Group n3_dab->azide contains boc Boc Protecting Group n3_dab->boc contains click_chem Click Chemistry Handle azide->click_chem enables spps Boc-SPPS Building Block boc->spps compatible with pdc Peptide-Drug Conjugates click_chem->pdc imaging Imaging Probes click_chem->imaging peg_peptides PEGylated Peptides click_chem->peg_peptides cyclic Cyclic Peptides click_chem->cyclic spps->pdc spps->imaging spps->peg_peptides spps->cyclic

Caption: Logical relationship of this compound properties and applications.

References

Application Notes and Protocols for N3-L-Dab(Boc)-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-(tert-butoxycarbonyl)-N-γ-azido-L-2,4-diaminobutyric acid (N3-L-Dab(Boc)-OH) in click chemistry. This versatile building block is instrumental in the site-specific modification of peptides and other biomolecules, enabling a wide range of applications in drug discovery, diagnostics, and chemical biology.

Introduction

This compound is a non-canonical amino acid featuring an azide moiety on its side chain and a Boc protecting group on its alpha-amine.[1][2] The azide group serves as a bioorthogonal handle, allowing for highly specific covalent modification through "click" chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The acid-labile Boc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[1]

The unique properties of this compound make it a valuable tool for:

  • Drug Development: Construction of antibody-drug conjugates (ADCs), development of targeted drug delivery systems, and synthesis of peptide-drug conjugates.[1]

  • Bioconjugation: Labeling of peptides and proteins with fluorescent probes, biotin, or other reporter molecules for imaging and tracking studies.

  • Peptide Modification: Creation of cyclic peptides to improve stability and bioactivity, and the introduction of post-translational modifications.

  • Development of Novel Biomaterials: Immobilization of peptides onto surfaces for diagnostic and biomaterial applications.

Physicochemical Properties

PropertyValue
Synonyms (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH
CAS Number 1932403-71-8
Molecular Formula C9H16N4O4
Molecular Weight 244.25 g/mol
Appearance White crystalline powder
Purity ≥ 99% (HPLC, TLC)
Storage Temperature -20°C

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Boc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis.

Materials:

  • MBHA or PAM resin

  • This compound

  • Other Boc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing solvents: DCM, Methanol (MeOH)

  • Cleavage cocktail: e.g., HF/anisole or a less hazardous trifluoromethanesulfonic acid (TFMSA)-based cocktail.

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-3 hours.

  • Monitoring: Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Boc-SPPS:

ParameterValue/ConditionNotes
Resin Type MBHA or PAMChoice depends on the desired C-terminus.
Resin Loading 0.3 - 0.8 mmol/gStandard loading capacity.
This compound Equivalents 3 - 5 eq.An excess ensures the reaction goes to completion.
Coupling Reagent Equivalents 3 - 5 eq.HBTU is a common choice.
Base Equivalents (DIPEA) 6 - 10 eq.Typically double the equivalents of the amino acid.
Coupling Time 1 - 3 hoursMonitor with ninhydrin test.
Typical Coupling Yield >95%High yields are achievable with optimized conditions.
Deprotection Time 20 - 30 minutesTwo-step deprotection is common.
Expected Cleavage Yield VariableDependent on the peptide sequence and cleavage cocktail.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an this compound-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide (purified)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent: Phosphate-buffered saline (PBS) pH 7.4, or a mixture of water and a co-solvent like DMSO or DMF for less soluble reactants.

Procedure:

  • Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

  • Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO4 and the THPTA/TBTA ligand.

  • Reaction Initiation: Add the CuSO4/ligand solution to the peptide/alkyne mixture. Then, add a fresh solution of sodium ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the peptide conjugate by RP-HPLC.

Quantitative Data for CuAAC:

ParameterConcentration/RatioNotes
Peptide-Azide Concentration 1-10 mM
Alkyne-Molecule Equivalents 1.1 - 1.5 eq.A slight excess is typically used.
CuSO4 Concentration 0.1 eq.
Sodium Ascorbate Concentration 0.5 - 1.0 eq.Acts as a reducing agent to generate Cu(I) in situ.
Ligand (THPTA/TBTA) Concentration 0.5 eq.Stabilizes the Cu(I) catalyst.
Reaction Time 1 - 4 hours
Typical Yield >90%CuAAC is a highly efficient reaction.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of an this compound-containing peptide with a strained cyclooctyne-functionalized molecule (e.g., DBCO).

Materials:

  • Azide-containing peptide (purified)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-dye, DBCO-biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

  • Organic co-solvent (if needed for solubility): DMSO or DMF.

Procedure:

  • Reactant Dissolution: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the cyclooctyne-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Monitoring: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the final peptide conjugate by preparative RP-HPLC.

Quantitative Data for SPAAC:

ParameterConcentration/RatioNotes
Peptide-Azide Concentration 1-10 mM
Cyclooctyne-Molecule Equivalents 1.1 - 1.5 eq.A slight excess is generally used.
Reaction Temperature Room Temperature or 37°C
Reaction Time 1 - 24 hoursReaction kinetics are generally slower than CuAAC.
Typical Yield >80%Yields are generally high but can be influenced by the specific cyclooctyne used.

Visualizations

experimental_workflow cluster_spps Boc-Solid Phase Peptide Synthesis cluster_purification1 Purification cluster_click_chem Click Chemistry cluster_purification2 Final Purification resin Resin deprotection Boc Deprotection resin->deprotection coupling Coupling of This compound deprotection->coupling elongation Peptide Elongation coupling->elongation cleavage Cleavage & Deprotection elongation->cleavage hplc1 RP-HPLC cleavage->hplc1 azide_peptide Azide-Peptide hplc1->azide_peptide cuaac CuAAC (+ Alkyne, Cu(I)) azide_peptide->cuaac spaac SPAAC (+ Cyclooctyne) azide_peptide->spaac hplc2 RP-HPLC cuaac->hplc2 spaac->hplc2 final_product Peptide Conjugate hplc2->final_product

References

Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecular fragments.[1][2] The use of the non-canonical amino acid N3-L-Dab(Boc)-OH provides a versatile building block for introducing an azide handle into peptides and other molecules of interest. The azide group is exceptionally stable under most synthetic conditions and reacts selectively with terminal alkynes, enabling precise chemical modification.[3]

This reaction is instrumental in various fields of drug discovery and chemical biology:

  • Peptidomimetics and Drug Design: The resulting 1,2,3-triazole ring is a stable isostere of the amide bond, mimicking its planarity but exhibiting enhanced resistance to proteolytic degradation.[4] This makes the CuAAC reaction with this compound a powerful tool for synthesizing novel peptidomimetics with improved pharmacokinetic profiles.

  • Bioconjugation: The specificity of the azide-alkyne reaction allows for the precise attachment of various functionalities to peptides and proteins.[] This includes conjugating fluorescent dyes for imaging, polyethylene glycol (PEG) chains to improve solubility and circulation half-life, or cytotoxic agents for the development of antibody-drug conjugates (ADCs).

  • Combinatorial Chemistry and Lead Generation: The reliability and high yield of the CuAAC reaction are ideal for high-throughput screening and the generation of compound libraries for lead discovery.

The Boc protecting group on the α-amine of this compound ensures compatibility with standard peptide synthesis strategies, allowing for its incorporation into peptide sequences where the azide can later be used as a chemical handle for conjugation.

Reaction Schemes & Workflows

General Reaction Scheme

The CuAAC reaction involves the [3+2] cycloaddition of the azide group on this compound with a terminal alkyne, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted triazole product.

Caption: General scheme of the CuAAC reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a solution-phase CuAAC reaction followed by purification.

G A 1. Reagent Preparation Dissolve this compound and alkyne in solvent (e.g., tBuOH/H₂O). C 3. Reaction Initiation Add CuSO₄ solution, then Sodium Ascorbate solution to the reactants. A->C B 2. Catalyst Preparation Prepare fresh aqueous solutions of CuSO₄ and Sodium Ascorbate. B->C D 4. Reaction Monitoring Stir at room temperature. Monitor progress by TLC or LC-MS. C->D E 5. Work-up: Copper Removal Dilute with EtOAc. Wash with aqueous EDTA solution to chelate and remove copper. D->E F 6. Aqueous Work-up Wash organic layer with water and brine. E->F G 7. Product Isolation Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. F->G H 8. Purification Purify crude product via flash column chromatography if necessary. G->H

Caption: Standard experimental workflow for solution-phase CuAAC.

Experimental Protocols

This section provides a detailed protocol for the solution-phase CuAAC reaction between this compound and a model alkyne, Phenylacetylene.

Protocol 1: Solution-Phase CuAAC of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • tert-Butanol (tBuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 0.5 M Ethylenediaminetetraacetic acid (EDTA) disodium salt solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and Phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (to achieve a starting material concentration of approximately 0.1 M). Stir the solution until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.1 eq, e.g., from a 1 M stock solution).

  • Initiation: Add an aqueous solution of Sodium Ascorbate (0.3 eq, e.g., from a freshly prepared 1 M stock solution). The solution may change color upon addition.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Transfer the mixture to a separatory funnel.

  • Copper Removal: Wash the organic layer with a 0.5 M aqueous solution of EDTA disodium salt. Shake vigorously for 1-2 minutes. The aqueous layer may turn blue or green as the EDTA chelates the copper. Separate the layers and repeat the EDTA wash two more times, or until the aqueous layer is colorless.

  • Aqueous Work-up: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure triazole product.

Data Presentation

The following tables summarize typical quantitative data for CuAAC reactions based on analogous systems reported in the literature. Yields are generally high to quantitative for this highly efficient transformation.

Table 1: Representative Reaction Parameters for Solution-Phase CuAAC
ParameterValue/ConditionReference(s)
Azide This compound-
Alkyne Phenylacetylene
Stoichiometry 1.0 eq Azide : 1.1 eq AlkyneGeneral Practice
Solvent tBuOH / H₂O (1:1)
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate
Catalyst Loading (CuSO₄) 1 - 10 mol %
Reducing Agent (Ascorbate) 3 - 5 eq relative to Cu(II)
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours
Typical Yield > 90%
Table 2: Troubleshooting Common CuAAC Issues
IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low or No Conversion Inactive catalyst (Cu(I) oxidized to Cu(II)); Impure reagents.Use freshly prepared Sodium Ascorbate solution; Purge solvent with N₂ or Ar; Use high-purity reagents.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Deoxygenate the reaction mixture; Ensure sufficient excess of sodium ascorbate.
Oxidative Damage to Substrate Reactive oxygen species (ROS) generated by Cu/ascorbate/O₂.Use a copper-chelating ligand (e.g., THPTA, TBTA); Deoxygenate the reaction mixture.
Difficulty Removing Copper Insufficient washing with chelating agent.Perform multiple, vigorous washes with EDTA solution until the aqueous layer is colorless.

References

Application Notes and Protocols for N3-L-Dab(Boc)-OH in Peptide-Drug Conjugate (PDC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the versatile amino acid N3-L-Dab(Boc)-OH for the creation of peptide-drug conjugates (PDCs). This unique building block incorporates a bioorthogonal azide handle, enabling the precise and efficient conjugation of therapeutic payloads to peptides through "click chemistry." The protocols outlined below cover the incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by the conjugation of an alkyne-modified drug using either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound

This compound, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid derivative that serves as a critical tool in modern bioconjugation and chemical biology.[1] Its structure features two key functionalities:

  • An Azide (N3) Group: This moiety is chemically inert to most biological functional groups, making it a bioorthogonal handle.[1] It readily participates in highly efficient and specific click chemistry reactions with alkyne-containing molecules.

  • A Boc (tert-butyloxycarbonyl) Protecting Group: This acid-labile protecting group on the side-chain amine allows for selective deprotection and further functionalization if required, though for the purposes of these protocols, it will remain intact until the final cleavage step.[1]

The stability of the azide group under standard SPPS conditions makes this compound an ideal building block for the site-specific incorporation of a conjugation handle into a peptide sequence.

Data Presentation: Representative Synthesis of an EGFR-Targeting PDC

The following tables summarize the key quantitative data for a representative synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR)-targeting peptide-drug conjugate. The peptide sequence used for this example is a known EGFR-targeting peptide, LARLLT.[2] The drug is a generic alkyne-modified tyrosine kinase inhibitor (TKI).

Table 1: Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptide

StepOperationReagents and SolventsTimeYield (%)Purity (HPLC)
1Resin SwellingDichloromethane (DCM)30 min--
2Fmoc Deprotection20% Piperidine in DMF2 x 10 min--
3Amino Acid CouplingFmoc-Thr(tBu)-OH, HBTU, DIPEA in DMF2 h>99-
4Fmoc Deprotection20% Piperidine in DMF2 x 10 min--
5Amino Acid CouplingFmoc-Leu-OH, HBTU, DIPEA in DMF2 h>99-
6Fmoc Deprotection20% Piperidine in DMF2 x 10 min--
7Amino Acid CouplingFmoc-Leu-OH, HBTU, DIPEA in DMF2 h>99-
8Fmoc Deprotection20% Piperidine in DMF2 x 10 min--
9Amino Acid CouplingFmoc-Arg(Pbf)-OH, HBTU, DIPEA in DMF2 h>99-
10Fmoc Deprotection20% Piperidine in DMF2 x 10 min--
11Amino Acid CouplingThis compound, HBTU, DIPEA in DMF2 h>99-
12Fmoc Deprotection20% Piperidine in DMF2 x 10 min--
13Amino Acid CouplingFmoc-Ala-OH, HBTU, DIPEA in DMF2 h>99-
14Fmoc Deprotection20% Piperidine in DMF2 x 10 min--
15Amino Acid CouplingFmoc-Leu-OH, HBTU, DIPEA in DMF2 h>99-
16Cleavage & DeprotectionTFA/TIS/H2O (95:2.5:2.5)2 h~85>95%
17PurificationPreparative RP-HPLC-~60>98%

Table 2: Peptide-Drug Conjugation via CuAAC

StepOperationReagents and SolventsTimeYield (%)Purity (HPLC)
1ConjugationAzido-peptide, Alkyne-TKI, CuSO4, Sodium Ascorbate, TBTA in DMSO/H2O12 h~90>90%
2PurificationPreparative RP-HPLC-~75>99%

Table 3: Peptide-Drug Conjugation via SPAAC

StepOperationReagents and SolventsTimeYield (%)Purity (HPLC)
1ConjugationAzido-peptide, DBCO-TKI in PBS (pH 7.4)4 h~95>95%
2PurificationPreparative RP-HPLC-~80>99%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptide

This protocol describes the manual synthesis of an azido-peptide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or HBTU/HATU and DIPEA

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC-grade water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DCM and wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (yellow beads), wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude azido-peptide by preparative reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

  • Characterization: Confirm the identity and purity of the azido-peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azido-peptide to an alkyne-modified drug.

Materials:

  • Purified azido-peptide

  • Alkyne-modified drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Reaction Setup:

    • Dissolve the azido-peptide and alkyne-modified drug (1.2 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5 eq.) in water.

    • In another vial, prepare a solution of CuSO4 (1 eq.) and TBTA (1 eq.) in DMSO/water.

  • Conjugation Reaction:

    • Add the sodium ascorbate solution to the peptide/drug mixture.

    • Add the CuSO4/TBTA solution to initiate the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the peptide-drug conjugate by preparative RP-HPLC.

  • Characterization: Confirm the identity, purity, and integrity of the final PDC using analytical RP-HPLC and high-resolution mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a copper-free method for conjugating the azido-peptide to a drug modified with a strained alkyne (e.g., DBCO).

Materials:

  • Purified azido-peptide

  • Strained alkyne-modified drug (e.g., DBCO-drug)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the azido-peptide in PBS.

    • Dissolve the strained alkyne-modified drug (1.5 eq.) in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then add it to the peptide solution.

  • Conjugation Reaction:

    • Gently mix the solution and incubate at room temperature or 37°C for 2-12 hours.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC or LC-MS.

  • Purification: Purify the peptide-drug conjugate by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final PDC using analytical RP-HPLC and high-resolution mass spectrometry.

Mandatory Visualizations

Experimental Workflow for PDC Synthesis

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_Conjugation Conjugation (Click Chemistry) cluster_Purification2 Final Purification Resin Resin Coupling1 Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 CouplingN3 This compound Coupling Deprotection1->CouplingN3 DeprotectionN Final Fmoc Deprotection CouplingN3->DeprotectionN Cleavage Cleavage & Deprotection DeprotectionN->Cleavage HPLC1 RP-HPLC Cleavage->HPLC1 Crude Peptide AzidoPeptide Azido-Peptide HPLC1->AzidoPeptide ClickReaction CuAAC or SPAAC AzidoPeptide->ClickReaction AlkyneDrug Alkyne-Drug AlkyneDrug->ClickReaction HPLC2 RP-HPLC ClickReaction->HPLC2 Crude PDC PDC Peptide-Drug Conjugate HPLC2->PDC EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR PDC EGFR-Targeting PDC PDC->EGFR TKI Tyrosine Kinase Inhibitor (TKI) PDC->TKI releases Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI->Autophosphorylation Inhibits

References

Application Notes and Protocols: Deprotection of the Boc Group from N-γ-Boc-L-α-azido-diaminobutyric acid (N3-L-Dab(Boc)-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Dab(Boc)-OH is a valuable bifunctional building block in chemical biology and drug development.[1][2][3] It incorporates a terminal azide group for bioorthogonal "click" chemistry reactions and a Boc-protected amine on the side chain of L-2,4-diaminobutyric acid (Dab).[1] The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, essential for preventing unwanted side reactions during peptide synthesis and other chemical modifications.[1] Its removal, or deprotection, is a critical step to unmask the amine for subsequent conjugation or further synthetic elaboration.

This document provides detailed protocols and quantitative data for the acidic deprotection of the Boc group from this compound. The two most common and effective methods, using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, are presented.

Chemical Deprotection Pathway

The deprotection of the Boc group is an acid-catalyzed elimination reaction. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond and formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

Caption: Acid-catalyzed deprotection of the Boc group.

Quantitative Data Summary

While specific yield and purity data for the deprotection of this compound is not extensively published, the following table summarizes representative data for common acidic deprotection methods applied to Boc-protected amino acids and peptides. These values serve as a reliable benchmark for expected outcomes. Deprotection is generally efficient, with yields often being quantitative or near-quantitative.

MethodReagentSolventTemperature (°C)TimeTypical Yield (%)Typical Purity (%)Reference
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25 (Room Temp.)1 - 2 h>95>98General Knowledge
2 4M Hydrochloric Acid (HCl)1,4-Dioxane25 (Room Temp.)0.5 - 2 h>95>98
3 p-Toluenesulfonic acid (pTSA) / Choline ChlorideDeep Eutectic Solvent25 (Room Temp.)10 - 30 min98High

Note: Reaction times and yields can vary based on the substrate, concentration, and scale of the reaction.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle with extreme care.

  • 4M HCl in dioxane is corrosive. Avoid inhalation of vapors.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for complete Boc deprotection. The azide group is stable under these conditions.

Materials
  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Workflow Diagram

cluster_workflow TFA Deprotection Workflow start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Slowly add TFA/DCM solution cool->add_tfa react Stir at room temperature for 1-2h add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete precipitate Precipitate with cold diethyl ether concentrate->precipitate isolate Isolate product by filtration/centrifugation precipitate->isolate end Dry the deprotected product (TFA salt) isolate->end

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Procedure
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Prepare a solution of 20-50% TFA in DCM. Slowly add this solution to the stirred substrate solution at 0 °C. A common ratio is a 1:1 mixture of TFA and DCM by volume.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting residue, add cold diethyl ether to precipitate the deprotected product as its TFA salt. c. Isolate the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as a white to off-white solid.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is also highly efficient and can be advantageous when TFA is to be avoided. It is known for its speed and selectivity in many cases.

Materials
  • This compound

  • 4M Hydrochloric Acid (HCl) in 1,4-dioxane solution

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Decision Logic for Protocol Selection

cluster_decision Protocol Selection Guide start Start: Need to deprotect this compound acid_sensitivity Are other acid-sensitive groups present (e.g., t-butyl esters)? start->acid_sensitivity tfa_compatibility Is the downstream application sensitive to residual TFA? acid_sensitivity->tfa_compatibility No use_hcl Use Protocol 2: 4M HCl in Dioxane acid_sensitivity->use_hcl Yes (HCl can be more selective) tfa_compatibility->use_hcl Yes use_tfa Use Protocol 1: TFA in DCM tfa_compatibility->use_tfa No

Caption: Decision tree for selecting the appropriate deprotection protocol.

Procedure
  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or a compatible solvent like methanol in a round-bottom flask.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the solution at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: a. Upon completion, remove the solvent under reduced pressure. b. If a precipitate has formed, it can be isolated by filtration. If not, add cold diethyl ether to induce precipitation of the hydrochloride salt. c. Wash the solid product with cold diethyl ether and dry under vacuum to yield the deprotected amine as its HCl salt.

Conclusion

The deprotection of the Boc group from this compound is a straightforward and high-yielding transformation critical for its use in further synthetic applications. Both TFA in DCM and 4M HCl in dioxane are reliable methods that proceed rapidly at room temperature. The choice between them may depend on the presence of other acid-sensitive functional groups in the molecule or compatibility with downstream applications. Proper safety precautions must be followed when handling these strong acids.

References

Troubleshooting & Optimization

Low coupling efficiency with N3-L-Dab(Boc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Low Coupling Efficiency

Low coupling efficiency with this compound is a common challenge, primarily due to the steric hindrance posed by the Boc-protected diaminobutyric acid side chain. This guide offers a systematic approach to diagnosing and resolving these issues.

Initial Assessment: Is the Coupling Reaction Incomplete?

The first step in troubleshooting is to confirm that the coupling reaction is indeed incomplete. The most common method for this is the Kaiser test, which detects the presence of free primary amines on the resin.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction has gone to completion. If you still observe poor final yield, other issues like peptide aggregation during subsequent steps or problems during cleavage and purification might be the cause.

Frequently Asked Questions (FAQs)

Q1: I have a positive Kaiser test after coupling this compound. What are the most likely causes?

A positive Kaiser test points to several potential issues during the coupling step:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the diaminobutyric acid side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical for sterically hindered amino acids. Standard reagents may not be sufficiently reactive to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: Difficult couplings often require longer reaction times or elevated temperatures to proceed efficiently.

  • Peptide Aggregation: The growing peptide chain can form secondary structures on the resin, making the N-terminal amine inaccessible to the incoming activated this compound.

  • Poor Resin Swelling or Solvent Choice: Inadequate swelling of the resin or a suboptimal solvent can limit the accessibility of reactive sites.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimide reagents like DCC or DIC with HOBt can be attempted, phosphonium and uronium/aminium salt-based reagents are often more successful.

Coupling Reagent ClassExamplesRelative Effectiveness for Hindered CouplingsKey Considerations
Phosphonium Salts PyBOP, PyAOPHigh Generally provide high coupling efficiency with low racemization. PyAOP is particularly effective for very difficult couplings.
Uronium/Aminium Salts HATU, HBTU, HCTUHigh HATU is often considered one of the most effective reagents for hindered couplings due to its high reactivity and ability to suppress racemization.[1] HBTU is also effective but may be slightly less reactive than HATU.
Carbodiimides DIC/HOBt, DCC/HOBtModerate May require longer reaction times or double coupling. DCC can lead to the formation of an insoluble urea byproduct, making DIC a better choice for SPPS.

Note: The effectiveness of coupling reagents can be sequence-dependent. The data presented is a general guide based on performance with other sterically hindered amino acids.

Q3: How can I improve the coupling efficiency of this compound?

If you are experiencing low coupling efficiency, consider the following strategies, which can be implemented individually or in combination:

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and then add a fresh solution of activated this compound. This is a highly effective method for driving difficult couplings to completion.[2]

  • Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Alternatively, performing the coupling at an elevated temperature (e.g., 40-50°C) can increase the reaction rate, though this should be done with caution to avoid potential side reactions.

  • Optimize Your Solvent System: While DMF is the most common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) can be a better choice for difficult sequences due to its superior solvating properties.[3][4] In cases of severe aggregation, adding a small amount of a chaotropic salt like lithium chloride (LiCl) to the DMF can help to disrupt secondary structures.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.

Q4: Could the problem be related to a previous step in the synthesis?

Yes, incomplete deprotection of the preceding amino acid will leave the N-terminus blocked, making the subsequent coupling of this compound impossible. Always ensure complete Fmoc or Boc deprotection before proceeding with the coupling step. A positive Kaiser test after the deprotection step and before coupling will confirm that the N-terminal amine is free.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 80 g Phenol in 20 mL Ethanol

  • Solution B: 1 mL of 0.01 M KCN in 99 mL Pyridine

  • Solution C: 500 mg Ninhydrin in 10 mL Ethanol

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Protocol 2: Double Coupling for this compound
  • First Coupling:

    • Perform the initial coupling of this compound using your chosen potent coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF or NMP for 1-2 hours.

    • Drain the reaction vessel.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound using the same protocol as the first coupling.

    • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF.

    • Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding with the deprotection of the newly added residue.

Visualizing Workflows and Relationships

SPPS_Cycle Resin Resin with Free Amine Coupling Amino Acid Coupling (this compound) Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection N-terminal Deprotection (e.g., TFA for Boc) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (e.g., DIPEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Next_Cycle Ready for Next Cycle Wash3->Next_Cycle Next_Cycle->Coupling Add next Amino Acid

Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Low Coupling Efficiency Suspected Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive_Result Positive (Blue) Incomplete Coupling Kaiser_Test->Positive_Result Negative_Result Negative (Yellow) Coupling Complete Kaiser_Test->Negative_Result Troubleshoot Implement Troubleshooting Strategies: - Double Coupling - Potent Reagents (HATU/PyBOP) - Increase Time/Temp - Change Solvent (NMP) Positive_Result->Troubleshoot Other_Issues Investigate Other Issues: - Aggregation - Cleavage Problems - Purification Loss Negative_Result->Other_Issues Re_evaluate Re-run Coupling & Re-test Troubleshoot->Re_evaluate Re_evaluate->Positive_Result Still Positive Re_evaluate->Negative_Result Now Negative

Caption: A workflow for troubleshooting low coupling efficiency in SPPS.

References

Technical Support Center: N3-L-Dab(Boc)-OH Coupling Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing coupling reactions with N3-L-Dab(Boc)-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key reactive features?

A1: this compound is a non-proteinogenic amino acid derivative used in bioconjugation and chemical biology.[1][2] Its structure contains:

  • An L-2,4-diaminobutyric acid (Dab) backbone.

  • A tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups.

  • A reactive azide (N3) group, which is valuable for "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

  • A carboxylic acid (-OH) group, which is the site of activation for peptide bond formation.[1]

During peptide coupling, the primary considerations are the efficient activation of the carboxylic acid and ensuring the stability of the azide and Boc groups under the chosen reaction conditions.

Q2: Which coupling reagents are compatible with the azide group in this compound?

A2: The azide group is stable under most standard peptide coupling conditions. Therefore, a wide range of modern coupling reagents can be used. These are broadly categorized as:

  • Uronium/Aminium Salts: HATU, HBTU, HCTU, TBTU. These are highly efficient and fast-acting.

  • Phosphonium Salts: PyBOP, BOP. These are also highly effective and do not pose the risk of guanidinylation side reactions.

  • Carbodiimides: EDC and DCC, typically used with additives like HOBt or Oxyma to enhance efficiency and reduce racemization.

The choice of reagent often depends on the specific sequence, the steric hindrance of the coupling partners, and the desired reaction kinetics.

Q3: My coupling reaction with this compound has a low yield. What are the common causes?

A3: Low yield in peptide coupling reactions is a frequent issue. The most common causes include:

  • Poor Coupling Efficiency: This can be due to steric hindrance from the Dab backbone and Boc group or the formation of aggregated peptide structures on the resin.

  • Incomplete Deprotection: If performing solid-phase peptide synthesis (SPPS), failure to completely remove the N-terminal Fmoc group prevents the next amino acid from being added.

  • Side Reactions: Unwanted reactions, such as racemization or reaction with side-chain functional groups, can consume reagents and produce impurities.

  • Degraded Reagents: Coupling reagents and solvents must be fresh and anhydrous, as many reagents are sensitive to moisture.

A systematic troubleshooting approach, starting with verifying reagent quality and then optimizing reaction conditions, is recommended.

Q4: Can uronium reagents like HATU or HBTU cause side reactions?

A4: Yes. While highly efficient, uronium/aminium reagents like HATU and HBTU can cause a specific side reaction called guanidinylation . This occurs when the coupling reagent reacts directly with a free amino group, forming a stable guanidinium group on the N-terminus of the peptide. This side reaction is more likely if the coupling reagent is used in excess or if the pre-activation of the carboxylic acid is slow. To mitigate this, it is recommended to use a slight excess of the carboxylic acid relative to the coupling reagent and to pre-activate for a short period before introducing the amine component.

Troubleshooting Guide

This guide addresses specific problems you may encounter when coupling this compound.

Problem Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The bulky nature of this compound or the N-terminal amino acid can slow down the reaction.1. Switch to a more powerful coupling reagent: HATU or COMU are often more effective for sterically hindered couplings than HBTU or carbodiimides. 2. Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). 3. Increase temperature: Gently warming the reaction (e.g., to 40-50°C) can improve efficiency, but must be done cautiously to avoid side reactions.
Peptide Aggregation (SPPS): The growing peptide chain may aggregate on the solid support, blocking reactive sites.1. Use "difficult sequence" protocols: Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture or use solvents known to disrupt aggregation like NMP. 2. Incorporate backbone-modifying dipeptides: If applicable to your sequence, use pseudoproline or DMB-dipeptides to disrupt secondary structure formation.
Presence of Deletion Sequences in Mass Spec Analysis Incomplete Coupling: The coupling reaction did not go to completion before the next synthesis cycle began.1. Implement a double coupling protocol: After the first coupling, drain the reagents and add a fresh mixture of activated amino acid to the resin to drive the reaction to completion. 2. Monitor reaction completion: Use a qualitative test like the Kaiser test (for primary amines) to ensure the reaction is complete before proceeding. A negative result indicates successful coupling.
Significant Racemization/Epimerization Over-activation of the Amino Acid: Prolonged activation or the use of a strong base can lead to the loss of stereochemical integrity.1. Minimize pre-activation time: Mix the amino acid, coupling reagent, and base for only a few minutes before adding to the amine. 2. Use a weaker base: Substitute a strong base like DIPEA with a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Add racemization-suppressing additives: When using carbodiimides (EDC/DCC), always include an additive like HOBt or, preferably, Oxyma.
Formation of an N-acylurea Adduct (with EDC/DCC) Rearrangement of O-acylisourea: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.1. Use an additive: The addition of HOBt or NHS traps the activated carboxylic acid as a more stable active ester, preventing the rearrangement. This is standard practice for all carbodiimide-mediated couplings.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for success. While performance is sequence-dependent, the following table summarizes the general performance of common reagents for challenging couplings, which are analogous to those involving sterically hindered amino acids like this compound.

Coupling ReagentRelative ReactivityRacemization RiskKey AdvantagesCommon Issues
HATU Very HighLowHighly efficient, especially for hindered couplings and N-methyl amino acids.Can cause guanidinylation of free amines; potentially explosive under certain conditions.
HBTU/TBTU HighLowRobust, reliable, and cost-effective for most standard couplings.Less effective than HATU for highly hindered systems; can cause guanidinylation.
COMU Very HighVery LowExcellent reactivity, often superior to HATU; byproducts are water-soluble, simplifying workup.Higher cost compared to older reagents.
PyBOP HighLowDoes not form carcinogenic HMPA byproduct (unlike BOP); no risk of guanidinylation.Can be less effective than uronium salts for the most difficult couplings.
EDC/Oxyma ModerateLowCost-effective; water-soluble urea byproduct is easily removed during workup.Slower reaction kinetics; requires an additive (Oxyma, HOBt) to suppress side reactions.
DCC/HOBt ModerateLowInexpensive; DCU byproduct precipitates, simplifying removal in solution-phase synthesis.DCU byproduct is problematic for SPPS as it can clog resin filters; potential for N-acylurea formation.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling in Solution Phase

This protocol provides a general guideline for coupling this compound to an amine component (e.g., a peptide ester) in a solvent like DMF.

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 equivalents) or 2,4,6-collidine (2.0 equivalents) to the solution. Stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.0 equivalent) to the mixture and stir for an additional 2-3 minutes to allow for pre-activation. The solution may change color.

  • Coupling: Add the amine component (1.0 equivalent) to the reaction mixture.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-3 hours at room temperature.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the coupling step on a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Ensure the resin-bound peptide has been fully deprotected (Fmoc group removed using 20% piperidine in DMF) and thoroughly washed with DMF. Confirm the presence of the free amine using a positive Kaiser test.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow this mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel (e.g., by shaking or bubbling nitrogen) for 30-60 minutes. For sterically hindered couplings, this time may be extended to 2 hours or more.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative test (beads remain yellow) indicates the reaction is complete.

  • Wash: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Troubleshooting (If Kaiser test is positive): If the test is positive (blue beads), indicating incomplete coupling, you may drain and repeat the coupling step with a fresh activation mixture ("double coupling").

Visualizations

G Workflow for Selecting a Coupling Reagent start Start: Couple this compound is_hindered Is the coupling sterically hindered? start->is_hindered reagent_high Use high-reactivity reagent: HATU, COMU, or PyBOP is_hindered->reagent_high Yes reagent_standard Use standard reagent: HBTU or EDC/Oxyma is_hindered->reagent_standard No is_sp_synthesis Solution or Solid-Phase Synthesis? check_workup Consider workup: EDC/COMU for aqueous workup DCC for organic precipitation is_sp_synthesis->check_workup Solution-Phase end_process Proceed to Coupling Protocol is_sp_synthesis->end_process Solid-Phase reagent_high->is_sp_synthesis check_guanidinylation Consider guanidinylation risk with HATU/HBTU reagent_high->check_guanidinylation reagent_standard->is_sp_synthesis check_workup->end_process G Troubleshooting a Low-Yield Coupling Reaction start Low Yield or Incomplete Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents replace_reagents Replace reagents and repeat check_reagents->replace_reagents No check_coupling Is coupling known to be difficult (steric hindrance, aggregation)? check_reagents->check_coupling Yes replace_reagents->start increase_power 1. Use stronger reagent (e.g., HATU) 2. Increase reaction time/temp 3. Perform double coupling check_coupling->increase_power Yes standard_optimization 1. Increase equivalents of reagents 2. Check base strength (e.g., DIPEA vs. NMM) check_coupling->standard_optimization No check_racemization Monitor for racemization increase_power->check_racemization end_process Re-evaluate and analyze product check_racemization->end_process standard_optimization->end_process

References

Preventing racemization of N3-L-Dab(Boc)-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of N-alpha-protected amino acids, with a specific focus on N3-L-Dab(Boc)-OH, during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?

A1: Racemization is the conversion of a single enantiomer of a chiral amino acid (typically the L-form used in nature) into an equal mixture of both its L- and D-enantiomers.[1][2] This loss of stereochemical integrity is a major issue in peptide synthesis because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids.[2][3] The presence of D-amino acid impurities can lead to peptides with reduced or altered biological activity, and these resulting diastereomers can be very difficult to separate from the desired product.[3]

Q2: What is the primary mechanism that causes racemization during the coupling of this compound?

A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxylic acid of the Boc-protected amino acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be easily abstracted by a base present in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amine on this now achiral intermediate can result in both the desired L-L peptide and the undesired D-L diastereomeric impurity. A secondary, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.

Q3: Are certain amino acids more susceptible to racemization than others?

A3: Yes, some amino acids are particularly prone to racemization. Histidine (His) and Cysteine (Cys) are the most frequently cited examples. For Histidine, the imidazole side chain can act as an internal base, catalyzing the racemization process. Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be susceptible under specific conditions. While this compound is not typically highlighted as being as high-risk as His or Cys, the general principles and preventative measures for racemization still apply and should be carefully considered.

Q4: How does the choice of coupling reagent impact racemization?

A4: The coupling reagent is a critical factor in controlling racemization. Reagents are generally classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC): These are effective but can lead to significant racemization if used without a racemization-suppressing additive.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are generally faster and lead to less racemization than carbodiimides alone. HATU is often more effective at suppressing racemization than HBTU.

  • Phosphonium Salts (e.g., BOP, PyBOP, DEPBT): Reagents like DEPBT are known for their remarkable resistance to racemization and are excellent choices for coupling sensitive amino acids like Histidine.

Q5: What is the function of additives like HOBt, HOAt, and OxymaPure®?

A5: Additives are essential for suppressing racemization, especially when using carbodiimide-based coupling reagents. They work by forming an active ester intermediate with the activated amino acid that is less prone to oxazolone formation and subsequent racemization.

  • HOBt (1-Hydroxybenzotriazole): The classic additive that effectively reduces racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both suppressing racemization and increasing coupling speed.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, providing excellent racemization suppression and high coupling rates.

Racemization Troubleshooting Guide

Problem: Significant level of D-isomer detected after coupling this compound.

This troubleshooting guide provides potential causes and recommended solutions to mitigate racemization.

Potential CauseRecommended SolutionExperimental Protocol Reference
Inappropriate Base Selection Strong bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can promote racemization. Use a weaker, more sterically hindered base such as 2,4,6-collidine (TMP) or 2,6-lutidine.Protocol 1
Suboptimal Coupling Reagent/Additive Combination Carbodiimide reagents (e.g., DIC) used without an additive are a common cause of racemization. Always pair carbodiimides with an effective additive. For sensitive couplings, consider using a phosphonium-based reagent known for low racemization.Protocol 2
Prolonged Pre-activation Time Allowing the amino acid and coupling reagent to pre-mix for an extended period increases the formation of the racemization-prone oxazolone intermediate.Protocol 3
Elevated Reaction Temperature Higher temperatures accelerate the rate of racemization. This is a critical factor in both conventional and microwave-assisted synthesis.Protocol 4
Solvent Effects Highly polar aprotic solvents like pure DMF can sometimes favor racemization.Protocol 5

Data on Racemization Prevention

N-Protected Amino AcidCoupling Reagent CombinationBase% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHHATU / NMMNMM31.0%
Fmoc-L-His(Trt)-OHHBTU / HOBt / DIPEADIPEA10.3%
Fmoc-L-His(Trt)-OHDIC / Oxyma-1.8%
Fmoc-L-Cys(Trt)-OHHATU / NMMNMM3.5%
Fmoc-L-Cys(Trt)-OHHBTU / HOBt / DIPEADIPEA1.5%
Fmoc-L-Cys(Trt)-OHDIC / Oxyma-<0.5% (negligible)

This table summarizes findings on the coupling of Fmoc-L-His(Trt)-OH and Fmoc-L-Cys(Trt)-OH to H-L-Leu-OtBu and demonstrates the superior performance of the DIC/Oxyma combination in minimizing racemization.

Visualizing the Chemistry

Diagram 1: Racemization Mechanism via Oxazolone Intermediate

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Coupling A This compound B Activated Ester (e.g., with DIC/Oxyma) A->B + Coupling Reagent + Additive C 5(4H)-Oxazolone Intermediate B->C Intramolecular Cyclization D Achiral Enolate Intermediate C->D Base abstracts α-proton (-H+) E Reprotonation D->E +H+ F Mixture of L- and D-Oxazolones E->F H Peptide Product (L-Dab-R' and D-Dab-R') F->H G Incoming Amine (H2N-R') G->H

Caption: The primary pathway for racemization during peptide coupling.

Diagram 2: Troubleshooting Workflow for Racemization

TroubleshootingWorkflow Start High Racemization Detected Base Is the base strong and non-hindered (e.g., DIEA)? Start->Base SwitchBase Switch to a weaker, hindered base (e.g., 2,4,6-collidine) Base->SwitchBase Yes CouplingReagent Are you using a carbodiimide (e.g., DIC) without an additive? Base->CouplingReagent No SwitchBase->CouplingReagent AddAdditive Add an additive (Oxyma, HOAt) or switch to a phosphonium reagent (DEPBT) CouplingReagent->AddAdditive Yes Preactivation Is pre-activation time long? CouplingReagent->Preactivation No AddAdditive->Preactivation ReducePreactivation Minimize pre-activation time or add reagents sequentially to the resin Preactivation->ReducePreactivation Yes Temperature Is the reaction temperature elevated? Preactivation->Temperature No ReducePreactivation->Temperature LowerTemp Perform coupling at a lower temperature (e.g., 0°C to RT) Temperature->LowerTemp Yes End Re-analyze for Racemization Temperature->End No LowerTemp->End

Caption: A logical workflow for diagnosing and resolving racemization issues.

Detailed Experimental Protocols

Protocol 1: Coupling Using a Sterically Hindered Base

This protocol minimizes racemization by replacing common bases like DIEA with the weaker, more sterically hindered base 2,4,6-collidine.

  • Resin Preparation: Swell the resin in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF, followed by thorough washing with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and the coupling reagent/additive of choice (e.g., HATU, 3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/reagent solution to the resin, followed by the addition of 2,4,6-collidine (6 eq.).

  • Reaction and Washing: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion with a Kaiser test. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Low-Racemization Coupling with DIC/OxymaPure®

This protocol is highly recommended for sensitive amino acids and is based on a carbodiimide/additive combination known to significantly suppress racemization.

  • Resin Preparation: Follow the deprotection and washing steps as outlined in Protocol 1.

  • Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, immediately followed by the addition of DIC (3 eq.).

  • Reaction and Washing: Let the reaction proceed for 1-3 hours at room temperature. Wash the resin as described in Protocol 1.

Protocol 3: In-Situ Activation to Minimize Racemization

For phosphonium or uronium salt-mediated couplings, this protocol avoids a separate pre-activation step, reducing the time the activated amino acid exists before coupling.

  • Reagent Preparation: Prepare stock solutions of this compound, a coupling reagent (e.g., HATU), and a hindered base (e.g., 2,4,6-collidine) in DMF.

  • Sequential Addition: Add the this compound solution (3 eq.) to the deprotected resin, followed immediately by the coupling reagent solution (3 eq.) and then the base solution (6 eq.). Crucially, do not allow the amino acid and coupling reagent to pre-mix for an extended period.

  • Reaction and Washing: Allow the reaction to proceed for 1-2 hours and wash as described in Protocol 1.

Protocol 4: Low-Temperature Coupling

This protocol is a general modification applicable to any of the above methods to further reduce the risk of racemization.

  • Cooling: After the resin deprotection and washing steps, cool the reaction vessel in an ice bath to 0°C.

  • Reagent Chilling: Pre-chill the prepared amino acid and reagent solutions to 0°C before addition.

  • Coupling: Perform the coupling reaction (as described in Protocols 1, 2, or 3) at 0°C for 1-2 hours, then allow the reaction to warm slowly to room temperature for an additional 1-2 hours to ensure completion.

  • Washing: Proceed with the standard washing protocol.

Protocol 5: Adjusting Solvent Polarity

This is a subtle modification that can be beneficial in cases of persistent racemization.

  • Solvent System: Instead of pure DMF, prepare the amino acid and coupling reagent solutions in a mixed solvent system, such as CH2Cl2/DMF (1:1 v/v).

  • Procedure: Follow any of the coupling protocols above, substituting the mixed solvent for pure DMF. Note that resin swelling and reagent solubility should be confirmed in the chosen solvent mixture.

References

Technical Support Center: Purification of Peptides Containing N3-L-Dab(Boc)-OH by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of peptides containing N3-L-Dab(Boc)-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides incorporating the azide- and Boc-protected diaminobutyric acid residue.

ProblemPossible CausesSolutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic Boc group and the peptide sequence can promote aggregation.[1][2] 2. Secondary Interactions: The peptide may interact with free silanol groups on the silica-based stationary phase.[1] 3. Suboptimal Mobile Phase pH: The pH can affect the peptide's ionization state and conformation.[1][3] 4. Column Overload: Injecting too much crude peptide can lead to poor peak shape.1. Lower the concentration of the peptide sample. Add organic modifiers like isopropanol or acetonitrile to the sample solvent. Consider increasing the column temperature (e.g., 40-60°C). 2. Ensure 0.1% Trifluoroacetic Acid (TFA) is present in the mobile phase to act as an ion-pairing agent. 3. Adjust the mobile phase pH; a pH of around 2 is typically effective for most peptides. 4. Reduce the amount of crude peptide injected onto the column.
Co-eluting Impurities 1. Closely Related Impurities: Synthetic side-products (e.g., deletion sequences, diastereomers) can have similar retention times. 2. Incomplete Deprotection: Residual protecting groups from the synthesis can lead to impurities that are difficult to separate.1. Optimize the HPLC gradient by using a shallower gradient to enhance resolution. 2. Try a different mobile phase modifier, such as formic acid instead of TFA, which can alter selectivity. 3. Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
Low Recovery of Purified Peptide 1. Peptide Precipitation: The peptide may have low solubility in the mobile phase and precipitate on the column or in the tubing. 2. Irreversible Adsorption: The peptide might bind irreversibly to the stationary phase. 3. Poor Solubility of Crude Peptide: The crude material may not fully dissolve in the injection solvent.1. To improve solubility, dissolve the crude peptide in a stronger solvent like DMSO or DMF before diluting with the initial mobile phase. Add organic modifiers like isopropanol to the mobile phase. 2. After the run, wash the column with a strong solvent such as 100% acetonitrile or isopropanol. 3. Use organic modifiers in the sample solvent to enhance solubility.
Presence of a Peak Corresponding to Loss of the Boc Group 1. Premature Cleavage: The Boc group may be partially cleaved during synthesis, resin cleavage, or sample preparation if acidic conditions are too harsh. 2. Degradation during Evaporation: Concentrating fractions containing TFA at elevated temperatures can cause Boc-deprotection.1. Use milder cleavage conditions if possible. Avoid prolonged exposure of the crude peptide to strong acids before purification. 2. Evaporate solvents at a lower temperature (e.g., below 40°C). Consider freeze-drying (lyophilization) to remove solvents after evaporating the organic portion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying a peptide containing this compound?

A1: The standard and most recommended initial purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a good starting point, utilizing a water/acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent.

Q2: How does the this compound residue affect the peptide's behavior on RP-HPLC?

A2: The Boc (tert-butyloxycarbonyl) group is bulky and hydrophobic, which significantly increases the overall hydrophobicity of the peptide. This leads to stronger retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution. The azide (N3) group is a versatile chemical handle and is generally stable under standard HPLC conditions.

Q3: My peptide is poorly soluble in the HPLC mobile phase. What can I do?

A3: Poor solubility can be a challenge with hydrophobic Boc-protected peptides. To improve solubility, you can dissolve the crude peptide in a stronger, water-miscible organic solvent like neat DMSO, DMF, or isopropanol before diluting it into the initial mobile phase for injection. For subsequent aqueous solutions, using 10-50% acetonitrile in water can also aid solubility.

Q4: I'm seeing multiple peaks in my chromatogram. What are the likely impurities?

A4: Common impurities in synthetic peptides include deletion sequences (n-1 peptides), truncated sequences, and peptides with incomplete removal of other side-chain protecting groups. You may also see byproducts from coupling reagents used during synthesis. It is recommended to collect all major peaks and analyze them by mass spectrometry to identify the desired product.

Q5: Should I be concerned about the stability of the azide group during purification?

A5: The azide functionality is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including treatment with piperidine and final cleavage with TFA-based cocktails. It is also typically stable during RP-HPLC purification.

Q6: When should I consider an alternative purification method?

A6: If you are unable to achieve the desired purity with RP-HPLC alone due to co-eluting impurities, you should consider an orthogonal method like ion-exchange chromatography. This is particularly relevant when preparing high-purity peptides for therapeutic applications.

Experimental Protocols

Protocol 1: Standard Analytical RP-HPLC

This protocol is for analyzing the purity of the crude or purified peptide.

  • Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% Solvent B over 20-30 minutes) to determine the peptide's retention time.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the elution at 210-220 nm.

  • Optimization: Once the retention time is known, a shallower, optimized gradient around the elution point can be used to improve resolution for purity analysis.

Protocol 2: Preparative RP-HPLC Purification

This protocol is for purifying the crude peptide.

  • Method Development: Optimize the separation at an analytical scale first to establish the ideal gradient.

  • Column: Use a preparative C18 column with the same stationary phase as the analytical column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent. Ensure the sample is fully dissolved to avoid precipitating on the column. Do not overload the column, as this will lead to poor separation.

  • Gradient: Scale up the optimized analytical gradient. A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) around the target peptide's elution time is often effective.

  • Fraction Collection: Collect fractions corresponding to the main peak(s).

  • Post-Purification Processing:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Confirm the identity of the peptide in the desired fractions by mass spectrometry.

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation at low temperature (e.g., <40°C).

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Dissolve & Inject Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity & Identity Analysis (Analytical HPLC & MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the synthesis and purification of peptides containing this compound.

troubleshooting_logic Start HPLC Run Shows Poor Separation Q1 Is the peak shape broad or tailing? Start->Q1 A1 Check for Aggregation (Lower concentration, change temp). Check for secondary interactions (Ensure 0.1% TFA). Q1->A1 Yes Q2 Are impurities co-eluting? Q1->Q2 No A1->Q2 A2 Optimize Gradient (shallower). Change Mobile Phase (e.g., Formic Acid). Try Different Column Chemistry. Q2->A2 Yes Q3 Is recovery low? Q2->Q3 No A2->Q3 A3 Improve Sample Solubility (use DMSO/DMF). Wash column with strong solvent post-run. Q3->A3 Yes End Improved Purification Q3->End No A3->End

References

Improving solubility of N3-L-Dab(Boc)-OH for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-L-Dab(Boc)-OH. The focus is on improving its solubility for successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a synthetic amino acid derivative.[1][2] It features an azide group (-N3) and a Boc-protected amine. Its primary application is in bioconjugation and peptide synthesis.[1] The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyyjne-azide cycloaddition (SPAAC), enabling the attachment of molecules like drugs or fluorescent dyes to peptides.[3][4]

Q2: What are the general solubility characteristics of this compound?

Q3: Which solvents are recommended for dissolving this compound?

A3: For reactions such as peptide coupling, polar aprotic solvents are generally recommended. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

For certain applications, it may also be soluble in ethanol or water, though this is less common for peptide synthesis.

Troubleshooting Guide: Improving Solubility of this compound

Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulty in purification. This guide provides systematic steps to address these issues.

Initial Solubility Testing

Before setting up a large-scale reaction, it is crucial to perform a small-scale solubility test.

Protocol for Solubility Testing:

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a small vial.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL of DMF) to the vial.

  • Dissolution: Vortex or sonicate the mixture at room temperature to aid dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add small increments of the solvent, vortexing/sonicating after each addition, until complete dissolution is achieved. Record the total volume of solvent used to estimate the solubility.

Strategies to Enhance Solubility

If you encounter poor solubility, consider the following strategies:

  • Solvent Mixtures: Using a combination of solvents can improve solubility. For instance, a small amount of DMSO can be added to DMF to enhance the dissolution of hydrophobic protected amino acids.

  • Heating: Gently warming the solvent can increase the solubility of many organic compounds. However, be cautious with heat as it can potentially lead to degradation or side reactions. It is advisable to heat the solvent before adding the amino acid derivative.

  • Use of Additives: In the context of solid-phase peptide synthesis (SPPS), additives like chaotropic salts (e.g., LiCl or KSCN) can be used to disrupt aggregation and improve the accessibility of reagents.

  • Alternative Solvents: Consider greener solvent alternatives that have shown good solubility for Fmoc-protected amino acids, such as 2-methyltetrahydrofuran (2-MeTHF) or N-butyl pyrrolidone.

Data Presentation: Estimated Solubility of this compound in Common Solvents

While exact quantitative data is limited, the following table provides a general guide to the expected solubility of this compound in common laboratory solvents based on the behavior of similar protected amino acids.

SolventAbbreviationPolarityExpected SolubilityNotes
N,N-DimethylformamideDMFPolarGood to ModerateA standard and effective solvent for solid-phase peptide synthesis.
Dimethyl sulfoxideDMSOPolarGoodOften used for compounds that are difficult to dissolve in other solvents. Can be used as a co-solvent.
N-Methyl-2-pyrrolidoneNMPPolarGoodAnother common solvent in peptide synthesis, known for its excellent solvating properties.
DichloromethaneDCMNon-polarModerate to LowMay be used in certain steps of peptide synthesis, but its lower polarity might limit the solubility of the amino acid derivative.
TetrahydrofuranTHFNon-polarLowGenerally not the first choice for dissolving polar amino acid derivatives.
WaterH₂OPolarLowThe presence of the non-polar Boc group significantly reduces water solubility.
EthanolEtOHPolarLowMay have some limited solubility.

This table is based on general principles of solubility for protected amino acids and should be confirmed by experimental testing.

Experimental Protocols

Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat it with 20% piperidine in DMF to remove the Fmoc group and expose the free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the swelled and deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Poor Solubility of this compound solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolved Completely Dissolved? solubility_test->dissolved proceed Proceed with Reaction dissolved->proceed Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No end End: Optimized Solubility proceed->end solvent_mixture Try Solvent Mixture (e.g., DMF/DMSO) troubleshoot->solvent_mixture heating Gentle Heating of Solvent troubleshoot->heating additives Use Additives (e.g., Chaotropic Salts) troubleshoot->additives alternative_solvent Consider Alternative Solvent (e.g., NMP, 2-MeTHF) troubleshoot->alternative_solvent retest Re-test Solubility solvent_mixture->retest heating->retest additives->retest alternative_solvent->retest retest->proceed Yes fail Consult Further/ Re-evaluate Synthesis Strategy retest->fail No

Caption: A workflow diagram for troubleshooting poor solubility of this compound.

Logical Relationship in SPPS Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound Activated_AA Activated this compound This compound->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Coupled_Product Extended Peptide-Resin Activated_AA->Coupled_Product Peptide_Resin Peptide-Resin (with free amine) Peptide_Resin->Coupled_Product

References

Technical Support Center: N3-L-Dab(Boc)-OH Stability During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the non-canonical amino acid N3-L-Dab(Boc)-OH during the final peptide cleavage step.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue concerning this compound during peptide cleavage?

A1: The main stability issue is the reduction of the azide group (-N3) to a primary amine (-NH2) during the final cleavage and deprotection step with trifluoroacetic acid (TFA).[1][2] This transformation results in a mass decrease of 26 Da in the final peptide product and loss of the "click" chemistry handle.

Q2: What causes the reduction of the azide group?

A2: The reduction of the azide group is primarily caused by the presence of thiol-based scavengers in the TFA cleavage cocktail.[1] Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are common culprits, with EDT being particularly reductive towards the azide moiety.[1][3]

Q3: Is the Boc protecting group on the side chain of this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A3: Yes, the tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine). It is designed to be cleaved under the final acidic conditions of the TFA cleavage cocktail.

Q4: How can I prevent the reduction of the azide group during cleavage?

A4: To prevent azide reduction, it is crucial to use a cleavage cocktail that does not contain thiol-based scavengers. An effective and widely recommended alternative is a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger.

Q5: What cleavage cocktail composition is recommended for peptides containing this compound?

A5: A standard and effective cleavage cocktail for preserving the azide group is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). This composition is suitable for most sequences. If other sensitive residues are present, adjustments may be necessary, but the exclusion of thiol scavengers is paramount for azide stability.

Troubleshooting Guide

Issue Symptom Potential Cause Recommended Solution
Loss of Azide Functionality Mass spectrometry analysis shows a significant peak at the expected mass minus 26 Da.Reduction of the azide group to a primary amine.The cleavage cocktail likely contained a thiol-based scavenger such as EDT. Use a cleavage cocktail without thiol scavengers. A recommended mixture is 95% TFA / 2.5% Water / 2.5% TIS.
Incomplete Cleavage or Deprotection HPLC analysis shows multiple peaks, including peaks corresponding to incompletely deprotected peptide.Insufficient cleavage time or TFA concentration.Increase the cleavage reaction time to 3-4 hours. Ensure the TFA used is of high quality. For particularly difficult sequences, a higher percentage of TFA can be tested, but this is often not the primary issue for standard resins.
Poor Peptide Precipitation No precipitate forms upon addition of cold diethyl ether after cleavage.The peptide may be highly soluble in ether, or the concentration of the peptide in TFA is too low.Concentrate the TFA solution under a gentle stream of nitrogen before adding it to cold ether. If precipitation is still problematic, consider alternative non-solvents or lyophilization directly from an acetic acid/water mixture after TFA removal.
Presence of Other Side-Product Peaks in HPLC Unidentified peaks in the crude peptide's HPLC chromatogram.Side reactions with other sensitive amino acids (e.g., Trp, Met, Cys) due to reactive species generated during cleavage.Ensure the appropriate scavengers are used for other sensitive residues. TIS is effective for Trp. If both azide and cysteine are present, a carefully optimized cocktail may be needed, potentially using a less reductive thiol like DTT in minimal amounts and with shorter cleavage times, though this still carries a risk to the azide.

Quantitative Data on Cleavage Cocktails

The choice of scavenger in the cleavage cocktail significantly impacts the stability of the azide group. The following table summarizes the effect of different scavengers on azide reduction, based on studies of azide-containing peptides.

Cleavage Cocktail Composition (v/v) Cleavage Time (hours) Azide Preservation (%) Amine Formation (Reduction, %) Reference
95% TFA / 2.5% TIS / 2.5% H₂O2>95%<5%
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT2~50%~50%
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT2>90%<10%
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole2~60%~40%

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: Ethanedithiol, DTT: Dithiothreitol.

Experimental Protocols

Recommended Peptide Cleavage Protocol for this compound Containing Peptides

This protocol is designed to ensure the stability of the azide group during cleavage from the solid support and removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining:

    • 95% TFA

    • 2.5% Water

    • 2.5% TIS Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean collection tube.

  • Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail, followed by DCM, and combine the filtrates.

  • TFA Evaporation (Optional but Recommended): Concentrate the TFA filtrate to about 10% of its original volume using a gentle stream of nitrogen.

  • Peptide Precipitation: Add the concentrated TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Peptide Pelleting: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation and carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the final peptide pellet under vacuum to remove all traces of ether. The peptide is now ready for purification and analysis.

Visualizations

Experimental Workflow for Peptide Cleavage

experimental_workflow resin Dried Peptide-Resin cocktail Prepare Cleavage Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) cleavage Cleavage Reaction (2-3 hours, RT) cocktail->cleavage filtration Filter and Collect Peptide Solution cleavage->filtration precipitation Precipitate in Cold Diethyl Ether filtration->precipitation pelleting Centrifuge and Wash Pellet precipitation->pelleting drying Dry Peptide Under Vacuum pelleting->drying final_product Purified Peptide drying->final_product

Caption: Workflow for azide-preserving peptide cleavage.

Troubleshooting Decision Tree

troubleshooting_tree start Mass Spec shows Mass - 26 Da peak check_cocktail Did cleavage cocktail contain EDT or DTT? start->check_cocktail solution_thiol Root Cause: Azide Reduction by Thiol Scavenger. Solution: Re-cleave with TFA/H2O/TIS cocktail. check_cocktail->solution_thiol Yes check_other Other Issue: Check for other side reactions or incomplete deprotection. check_cocktail->check_other No

Caption: Decision tree for troubleshooting azide reduction.

References

Technical Support Center: Troubleshooting Click Reactions with N3-L-Dab(Boc)-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for click reactions involving peptides functionalized with N3-L-Dab(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). It incorporates an azide (N3) functional group into a peptide sequence. This azide group is stable under standard SPPS conditions and serves as a bioorthogonal handle for "click chemistry." The most common application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the specific covalent attachment of an alkyne-containing molecule to the peptide.

Q2: What are the main advantages of using click chemistry for peptide modification?

A2: Click chemistry offers several advantages for peptide modification, including:

  • High Specificity and Bioorthogonality: The reaction is highly selective for the azide and alkyne functional groups, minimizing off-target reactions with other functional groups present in the peptide or biological system.[]

  • High Yields: Click reactions are known for their high efficiency, often resulting in near-quantitative yields of the desired conjugate.[]

  • Mild Reaction Conditions: The reaction can be performed under biocompatible conditions, such as in aqueous solutions and at room temperature, which helps to preserve the integrity of the peptide.[]

  • Formation of a Stable Triazole Linkage: The resulting 1,2,3-triazole ring is chemically stable and serves as a rigid linker.

Q3: What are the key differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A3: The primary difference lies in the requirement for a copper catalyst.

  • CuAAC: This reaction requires a copper(I) catalyst to proceed at a significant rate. It is highly efficient and widely used for in vitro applications.[2]

  • SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. SPAAC is ideal for in vivo applications or when working with systems where copper toxicity is a concern.[2]

Q4: Can the azide group of this compound be reduced during peptide synthesis or cleavage?

A4: The azide group is generally stable during standard Fmoc-based SPPS. However, it can be susceptible to reduction to an amine under certain conditions, particularly during the final cleavage and deprotection step if harsh reducing scavengers like dithiothreitol (DTT) are used in high concentrations for extended periods. It is recommended to use scavengers like triisopropylsilane (TIS) and water.

Q5: How can I purify the peptide conjugate after the click reaction?

A5: The most common method for purifying peptide conjugates is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired product from unreacted starting materials, excess reagents, and any side products based on hydrophobicity.

Troubleshooting Guides

Low Coupling Efficiency of this compound during SPPS
Potential Cause Troubleshooting Recommendation Rationale
Inappropriate Coupling Reagent Use phosphonium-based reagents like PyBOP or uronium-based reagents like HATU or HCTU. Avoid using HBTU or TBTU.This compound can be sterically hindered. PyBOP, HATU, and HCTU are more effective for such residues and minimize racemization. HBTU/TBTU can lead to side reactions like guanidinylation of the N-terminus.
Incomplete Activation Ensure complete dissolution of the amino acid and coupling reagent. Pre-activate for 1-5 minutes before adding to the resin.Incomplete activation will lead to a lower concentration of the active ester, resulting in poor coupling.
Steric Hindrance from Surrounding Residues Perform a double coupling (repeat the coupling step with fresh reagents). Increase the coupling time to 2-4 hours.If the N-terminus of the peptide is sterically hindered, a longer reaction time or a second coupling can help drive the reaction to completion.
Poor Resin Swelling Ensure the resin is adequately swelled in the synthesis solvent (e.g., DMF) for at least 30 minutes before the first coupling.Proper swelling is crucial for reagent accessibility to the reactive sites on the resin.
Low Yield in CuAAC Reaction
Potential Cause Troubleshooting Recommendation Rationale
Oxidation of Cu(I) to Cu(II) Degas all solvents and solutions thoroughly with an inert gas (e.g., argon or nitrogen). Use a Cu(I)-stabilizing ligand such as TBTA or THPTA.The catalytically active species is Cu(I). Oxygen in the reaction mixture will oxidize it to the inactive Cu(II) state. Ligands protect the Cu(I) from oxidation.
Inactive Reducing Agent Prepare a fresh solution of sodium ascorbate immediately before use.Sodium ascorbate solutions are prone to degradation through oxidation.
Peptide Aggregation Add organic co-solvents like DMSO or DMF. Perform the reaction at a slightly elevated temperature (e.g., 37-50°C).Aggregation can limit the accessibility of the azide and alkyne groups. Organic solvents and gentle heating can help to disrupt aggregates.
Suboptimal pH Ensure the reaction pH is between 7 and 8.The CuAAC reaction rate is pH-dependent, with the optimal range being neutral to slightly basic.
Insufficient Reagent Equivalents Use a slight excess of the alkyne-containing molecule (e.g., 1.2-1.5 equivalents). Use a stoichiometric excess of sodium ascorbate relative to the copper source (e.g., 2-5 equivalents).Ensuring a sufficient concentration of reactants can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagent (e.g., HATU, HCTU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-3 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized peptide on resin

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Cu(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Solvent (e.g., DMF/water mixture, 4:1)

Procedure:

  • Resin Swelling: Swell the azide-containing peptide-resin in the reaction solvent for 30 minutes.

  • Prepare Click Reagent Solution: In a separate vial, dissolve the alkyne-containing molecule (1.5 eq.), CuSO4·5H2O (0.1 eq.), and TBTA (0.5 eq.) in the reaction solvent.

  • Prepare Reducing Agent Solution: In another vial, prepare a fresh solution of sodium ascorbate (1.0 eq.) in the reaction solvent.

  • Reaction Initiation: Add the click reagent solution to the swollen resin, followed by the addition of the sodium ascorbate solution.

  • Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude peptide conjugate by RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC On-Resin CuAAC Click Reaction Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Couple this compound (HATU/DIPEA) Fmoc_Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat Cycles for Peptide Elongation Wash1->Repeat Azide_Peptide Azide-Functionalized Peptide on Resin Repeat->Azide_Peptide Swell_Resin Swell Azide-Peptide Resin Azide_Peptide->Swell_Resin Proceed to Click Reaction Add_Reagents Add Alkyne, CuSO4, TBTA, NaAsc Swell_Resin->Add_Reagents React React (4-12h, RT) Add_Reagents->React Wash2 Wash React->Wash2 Cleave Cleave and Deprotect (TFA Cocktail) Wash2->Cleave Purify Purify by RP-HPLC Cleave->Purify Final_Product Final Peptide Conjugate Purify->Final_Product

Caption: Experimental workflow for the synthesis and click functionalization of an this compound containing peptide.

troubleshooting_low_yield Start Low CuAAC Reaction Yield Oxidation Cu(I) Oxidation? Start->Oxidation Degas Degas Solvents & Use Ligand (TBTA) Oxidation->Degas Yes Reducer Inactive Reducing Agent? Oxidation->Reducer No Degas->Reducer Fresh_Ascorbate Prepare Fresh Sodium Ascorbate Reducer->Fresh_Ascorbate Yes Aggregation Peptide Aggregation? Reducer->Aggregation No Fresh_Ascorbate->Aggregation Solvents_Heat Use Co-solvents (DMSO) & Gentle Heat Aggregation->Solvents_Heat Yes pH_Issue Suboptimal pH? Aggregation->pH_Issue No Solvents_Heat->pH_Issue Adjust_pH Adjust pH to 7-8 pH_Issue->Adjust_pH Yes Success Improved Yield Adjust_pH->Success pH_issue pH_issue pH_issue->Success No

Caption: Logical troubleshooting workflow for low yield in CuAAC reactions.

signaling_pathway_application cluster_synthesis Bioconjugate Synthesis cluster_delivery Cellular Delivery and Action CPP Cell-Penetrating Peptide (e.g., TAT sequence) with this compound Click_Reaction CuAAC Click Reaction CPP->Click_Reaction Cargo Alkyne-Functionalized Cargo (e.g., Fluorescent Dye, Kinase Inhibitor) Cargo->Click_Reaction Inhibition Inhibition Cargo->Inhibition Bioconjugate CPP-Cargo Bioconjugate Click_Reaction->Bioconjugate Cell_Membrane Cell Membrane Bioconjugate->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Target_Protein Target Protein (e.g., Kinase) Cytosol->Target_Protein Cargo Release Signaling_Pathway Downstream Signaling Pathway (e.g., Proliferation, Apoptosis) Target_Protein->Signaling_Pathway Biological_Response Biological Response Signaling_Pathway->Biological_Response Inhibition->Signaling_Pathway Blocks

Caption: Application of an this compound containing cell-penetrating peptide for intracellular cargo delivery to modulate a signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison: N3-L-Dab(Boc)-OH vs. Fmoc-Dab(N3)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Azido-Diaminobutyric Acid Derivative for Your Peptide Synthesis Strategy

The site-specific incorporation of non-canonical amino acids bearing bioorthogonal handles has become an indispensable tool in chemical biology and drug development. Azido-functionalized amino acids, in particular, serve as versatile precursors for "click chemistry," enabling the precise conjugation of peptides to a wide array of molecules, including imaging agents, cytotoxic drugs, and PEG moieties. Among the available building blocks, derivatives of diaminobutyric acid (Dab) offer a unique scaffold for presenting the azide group. This guide provides an objective comparison of two commonly employed, yet distinct, derivatives: Nα-Azido-L-diaminobutyric acid(Nγ-Boc)-OH (N3-L-Dab(Boc)-OH) and Nα-Fmoc-L-diaminobutyric acid(Nγ-azido)-OH (Fmoc-Dab(N3)-OH) . The choice between these two reagents is fundamentally dictated by the overarching solid-phase peptide synthesis (SPPS) strategy: the acid-labile Boc strategy or the base-labile Fmoc strategy.

At a Glance: Key Differences and Strategic Implications

The core distinction between this compound and Fmoc-Dab(N3)-OH lies in the placement of the temporary protecting group on the α-amino group and the permanent protecting group on the side-chain amino group, which in turn dictates the SPPS methodology.

  • This compound is designed for Boc-SPPS . Here, the α-amino group is temporarily protected by an azide group, which is a less common but effective protecting group, while the side-chain amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.

  • Fmoc-Dab(N3)-OH is tailored for the more prevalent Fmoc-SPPS . The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain is functionalized with the azide group.

This fundamental difference in protection strategy has significant downstream consequences for the synthesis cycle, cleavage conditions, and potential side reactions.

Performance and Characteristics: A Tabulated Comparison

FeatureThis compound (for Boc-SPPS)Fmoc-Dab(N3)-OH (for Fmoc-SPPS)
SPPS Strategy Boc Solid-Phase Peptide SynthesisFmoc Solid-Phase Peptide Synthesis
α-Amino Protection Azide (-N3)Fmoc
Side-Chain Functionality Boc-protected amineAzide (-N3)
α-Amino Deprotection Reduction (e.g., with phosphines or DTT)20-40% Piperidine in DMF
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA) during final cleavageStable to synthesis conditions; used for conjugation
Final Cleavage Strong acid (e.g., HF, TFMSA)Trifluoroacetic acid (TFA) with scavengers
Orthogonality Azide/Boc scheme offers unique orthogonality.Fully orthogonal Fmoc/tBu strategy.
Azide Stability Generally stable to repeated TFA deprotection for Boc removal from other residues. Stable to final HF or TFMSA cleavage in the absence of reducing agents.[1]Stable to repeated piperidine treatment for Fmoc deprotection and to final TFA cleavage.[2]
Potential Side Reactions Incomplete reduction of the α-azido group. Side reactions associated with strong acid cleavage.Reduction of the side-chain azide during final cleavage if thiol-based scavengers (e.g., EDT) are used.[3][4] Guanidinylation of the N-terminus if excess HBTU is used for coupling.[5]
Recommended Coupling Standard Boc-SPPS coupling reagents (e.g., HBTU, DIC/HOBt).Phosphonium or aminium reagents like PyBOP or HATU are recommended. Poor coupling efficiency reported with HBTU or TBTU.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual Boc-SPPS workflow.

1. Resin Preparation and Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

2. Nα-Boc Deprotection (for the preceding amino acid):

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

  • Treat again with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3x) and isopropanol (IPA) (2x).

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Wash the resin with DCM (3x).

4. Coupling of this compound:

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DCM.

6. Nα-Azide Deprotection (Reduction):

  • After coupling this compound, the N-terminal azide must be reduced to a primary amine for chain elongation.

  • Treat the resin with a solution of dithiothreitol (DTT) and DIEA in DMF at 50°C for 2 hours, or with a phosphine-based reducing agent.

  • Wash the resin thoroughly with DMF and DCM.

7. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours in the presence of appropriate scavengers (e.g., anisole, p-cresol). Avoid thiol-based scavengers.

  • Precipitate the peptide in cold diethyl ether, wash, and dry.

Protocol 2: Incorporation of Fmoc-Dab(N3)-OH via Fmoc-SPPS

This protocol details the manual incorporation of Fmoc-Dab(N3)-OH.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

3. Coupling of Fmoc-Dab(N3)-OH:

  • Pre-activation: In a separate vessel, dissolve Fmoc-Dab(N3)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines with acetic anhydride/DIEA in DMF.

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, perform a final Fmoc deprotection.

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-4 hours. Avoid thiol-based scavengers like ethanedithiol (EDT) to prevent azide reduction.

  • Precipitate the peptide in cold diethyl ether, wash, and dry.

Visualizing the Chemistry and Workflow

Chemical Structures

G cluster_0 This compound cluster_1 Fmoc-Dab(N3)-OH N3_Dab_Boc N3_Dab_Boc Fmoc_Dab_N3 Fmoc_Dab_N3

Caption: Chemical structures of this compound and Fmoc-Dab(N3)-OH.

Comparative SPPS Workflow

SPPS_Workflow cluster_boc Boc-SPPS with this compound cluster_fmoc Fmoc-SPPS with Fmoc-Dab(N3)-OH Boc_Start Resin-AA(Boc) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple this compound (HBTU/HOBt/DIEA) Boc_Neutralization->Boc_Coupling Boc_Azide_Deprotection Nα-Azide Reduction (DTT/DIEA) Boc_Coupling->Boc_Azide_Deprotection Boc_Final_Cleavage Final Cleavage (HF or TFMSA) Boc_Azide_Deprotection->Boc_Final_Cleavage After sequence completion Boc_Peptide Azido-Peptide Boc_Final_Cleavage->Boc_Peptide Fmoc_Start Resin-AA(Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple Fmoc-Dab(N3)-OH (HATU/DIEA) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Next_Cycle Repeat Cycle Fmoc_Coupling->Fmoc_Next_Cycle Fmoc_Next_Cycle->Fmoc_Deprotection For next AA Fmoc_Final_Cleavage Final Cleavage (TFA/TIS/H2O) Fmoc_Next_Cycle->Fmoc_Final_Cleavage After sequence completion Fmoc_Peptide Azido-Peptide Fmoc_Final_Cleavage->Fmoc_Peptide

Caption: Comparative workflow of Boc vs. Fmoc SPPS for azido-Dab incorporation.

Decision-Making Flowchart

Decision_Flowchart decision decision result result start Start: Need to synthesize an azido-peptide spps_strategy What is your primary SPPS strategy? start->spps_strategy acid_sensitive Does the final peptide contain acid-sensitive modifications? spps_strategy->acid_sensitive Boc use_fmoc Use Fmoc-Dab(N3)-OH spps_strategy->use_fmoc Fmoc acid_sensitive->use_fmoc Yes use_boc Use this compound acid_sensitive->use_boc No

Caption: A flowchart to guide the selection between the two derivatives.

Conclusion and Recommendations

The choice between this compound and Fmoc-Dab(N3)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies.

Fmoc-Dab(N3)-OH is the more straightforward choice for most modern peptide synthesis labs, given the prevalence of the Fmoc/tBu strategy. The milder deprotection and cleavage conditions of the Fmoc strategy are generally advantageous, particularly for complex and sensitive peptides. The primary consideration when using Fmoc-Dab(N3)-OH is the careful selection of coupling reagents to ensure high efficiency and the avoidance of thiol-based scavengers during the final TFA cleavage to preserve the integrity of the azide group.

This compound represents a viable, albeit less common, alternative for laboratories equipped for and experienced with Boc-SPPS. The Boc strategy can be advantageous for certain "difficult" sequences prone to aggregation. However, the use of this compound introduces an additional deprotection step (the reduction of the α-azide) within each cycle where it is used, which adds complexity to the synthesis. Furthermore, the harsh final cleavage conditions (HF or TFMSA) require specialized equipment and careful handling.

References

A Head-to-Head Comparison: Evaluating HATU and HBTU as Coupling Reagents for N3-L-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent can significantly impact reaction kinetics, product purity, and the stereochemical integrity of the final peptide. This guide provides an in-depth, objective comparison of two widely utilized uronium-based coupling reagents, HATU and HBTU, with a specific focus on their application for the sterically hindered and functionally rich amino acid derivative, N3-L-Dab(Boc)-OH. This derivative is of particular interest due to its azide moiety, which allows for subsequent bio-orthogonal "click" chemistry modifications.

At a Glance: Performance Indicators

While both HATU and HBTU are effective coupling reagents, the consensus in the scientific literature points to the superior performance of HATU, particularly for challenging couplings involving sterically hindered or complex amino acid derivatives.[1] The enhanced reactivity of HATU translates to faster reaction times, higher yields, and a reduced risk of side reactions, most notably racemization.[2][3]

ParameterHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Coupling Efficiency Very HighHigh, but generally lower than HATU
Reaction Speed FasterSlower
Purity of Final Product Higher (fewer deletion and side products)Lower (higher potential for side products)
Risk of Racemization LowerHigher
Recommendation for this compound Highly Recommended Use with caution; may result in lower yields and purity

Note: The data presented is a summary of expected performance based on general comparisons of HATU and HBTU for sterically hindered amino acids and specific recommendations for structurally similar azido-amino acids.[1][4]

Delving Deeper: The Mechanism of Action

The primary difference in the performance of HATU and HBTU lies in the electronic properties of the active esters they form with the carboxylic acid of this compound.

  • HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the triazole ring acts as an electron-withdrawing group, which increases the reactivity of the resulting OAt-ester towards nucleophilic attack by the amine component of the growing peptide chain. This heightened reactivity is particularly advantageous when coupling bulky residues like this compound.

  • HBTU , in contrast, contains a standard benzotriazole (HOBt) group. The resulting OBt-ester is less reactive than the OAt-ester, which can lead to slower reaction kinetics and a greater propensity for side reactions, including racemization at the activated amino acid.

G cluster_0 Activation of this compound cluster_1 Peptide Bond Formation AminoAcid This compound (Carboxylic Acid) ActiveEsterHATU Highly Reactive OAt-Active Ester AminoAcid->ActiveEsterHATU Activation ActiveEsterHBTU Less Reactive OBt-Active Ester AminoAcid->ActiveEsterHBTU Activation Base Base (e.g., DIPEA) Base->ActiveEsterHATU Base->ActiveEsterHBTU HATU HATU HATU->ActiveEsterHATU HBTU HBTU HBTU->ActiveEsterHBTU PeptideBond Formation of Peptide Bond ActiveEsterHATU->PeptideBond ActiveEsterHBTU->PeptideBond PeptideResin Peptide-Resin (Free N-terminus) PeptideResin->PeptideBond

Figure 1: Generalized workflow for the activation and coupling of this compound.

Potential Side Reactions

A key consideration when using uronium-based coupling reagents is the potential for guanidinylation of the N-terminal amine of the peptide chain. This occurs when the coupling reagent is used in excess and reacts directly with the free amine, leading to chain termination. To mitigate this, it is recommended to use a slight excess of the amino acid relative to the coupling reagent and to pre-activate the amino acid before adding it to the resin.

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. These should be optimized for specific peptide sequences and synthesis conditions.

Protocol 1: Coupling with HATU (Recommended)

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

  • Base Addition: Add DIPEA or collidine (6 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes. A color change may be observed. Note: Collidine, a non-nucleophilic base, is recommended to minimize the risk of racemization.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Protocol 2: Coupling with HBTU

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times may be longer than with HATU, potentially requiring 2-4 hours or more.

  • Monitoring: Regularly monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

G start Start: Fmoc-deprotected peptide-resin resin_swell 1. Swell resin in DMF start->resin_swell prepare_activation 2. Prepare activation mixture: This compound + Coupling Reagent + Base in DMF resin_swell->prepare_activation coupling 3. Add activation mixture to resin and agitate prepare_activation->coupling kaiser_test 4. Monitor with Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Incomplete) wash 5. Wash resin with DMF kaiser_test->wash Negative (Complete) next_cycle Ready for next cycle (Fmoc deprotection) wash->next_cycle

Figure 2: General experimental workflow for a coupling cycle in SPPS.

Conclusion

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical decision that influences the success of peptide synthesis. When incorporating the sterically demanding and functionally important amino acid this compound, the experimental evidence and mechanistic understanding strongly favor the use of HATU over HBTU. HATU's ability to form a more reactive active ester leads to higher coupling efficiency, faster reaction rates, and a lower risk of racemization, ultimately resulting in a higher purity product and a more reliable synthetic outcome. While HBTU can be used, it may require longer reaction times and more rigorous monitoring to ensure complete coupling, with a higher potential for undesirable side products.

References

Comparative Purity Analysis of N3-L-Dab(Boc)-OH by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-[(tert-butoxycarbonyl)amino]butanoic acid, is a crucial building block in medicinal chemistry and drug development.[1] Its azide functional group facilitates "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are essential for bioconjugation and the synthesis of modified peptides.[1][2][3] The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for its strategic incorporation into complex molecules during solid-phase peptide synthesis (SPPS).[4] Given its application in therapeutic and diagnostic agents, rigorous purity assessment is critical to ensure the final product's safety and efficacy.

This guide provides a comparative analysis of two primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present standardized experimental protocols and expected data to assist researchers in evaluating product quality.

Chemical Properties of this compound

PropertyValue
Synonyms (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH
CAS Number 1932403-71-8
Molecular Formula C9H16N4O4
Molecular Weight 244.25 g/mol
Appearance White crystalline powder
Purity (Typical) ≥99% (by HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like Boc-protected amino acids. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for high-resolution quantification of the main compound and any impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and column used.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-22 min: 95% B

      • 22-23 min: 95% to 5% B

      • 23-28 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm (for the amide bond) and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity of this compound by dividing its peak area by the total area of all peaks and multiplying by 100%.

Data Presentation: HPLC Purity Analysis

The following table summarizes expected results for a high-purity sample of this compound compared to a potential impurity, such as the deprotected analog (N3-L-Dab-OH).

CompoundExpected Retention Time (min)Area (%)Purity Specification
N3-L-Dab-OH (Impurity)~4.5< 0.5%Not Applicable
This compound ~12.8 > 99.0% ≥ 99.0%
Starting Material (Impurity)Variable< 0.5%Not Applicable

Note: Retention times are estimates and will vary based on the specific HPLC system, column, and exact mobile phase composition.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh 1 mg of This compound p2 Dissolve in 1 mL ACN/Water (50:50) p1->p2 p3 Filter with 0.22 µm Syringe Filter p2->p3 a1 Inject 10 µL into HPLC System p3->a1 a2 Separate on C18 Column (Gradient Elution) a1->a2 a3 Detect at 210 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

HPLC Purity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information, confirming the chemical identity of this compound and detecting impurities with different chemical structures. ¹H NMR is particularly useful for verifying the presence of key functional groups and for quantification using an internal standard.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, MeOD).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: CDCl₃ or MeOD.

    • Temperature: 25°C.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the corresponding protons in the structure.

    • The ratio of integrals should be consistent with the number of protons in each group.

    • Look for unexpected signals that may indicate the presence of impurities (e.g., residual solvents or synthesis side-products).

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table lists the expected proton chemical shifts for this compound.

ProtonsMultiplicityIntegrationApprox. Chemical Shift (δ, ppm)
C(CH₃)₃ (Boc group)Singlet9H~1.40
-CH₂-CH(N₃)-Multiplet2H~1.90 - 2.30
-CH₂-NHBocMultiplet2H~3.30 - 3.60
-CH(N₃)-Multiplet1H~4.20 - 4.40
-NH- (Boc)Broad Singlet1H~5.10

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The NH proton signal may be broad or exchange with deuterated solvent.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve 5-10 mg of sample in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Insert Sample into NMR Spectrometer (≥400 MHz) p2->a1 a2 Acquire 1H Spectrum (16-64 Scans) a1->a2 d1 Process Raw Data (FT, Phasing, Baseline) a2->d1 d2 Assign Chemical Shifts & Integrate Signals d1->d2 d3 Identify Structure & Check for Impurity Signals d2->d3

NMR Purity Analysis Workflow

Comparison and Summary

FeatureHPLC AnalysisNMR Analysis
Primary Use Quantitative purity assessment.Structural confirmation and identification of impurities.
Sensitivity High (can detect impurities at <0.1% levels).Lower (impurities typically need to be >1% to be easily detected).
Information Provided Purity percentage based on peak area.Detailed molecular structure, stoichiometry of functional groups.
Strengths Excellent for quantifying closely related impurities (e.g., diastereomers with chiral columns). High reproducibility.Confirms the identity of the compound definitively. Can identify unknown impurities if their structure is distinct.
Limitations Requires a reference standard for absolute quantification. Does not provide structural information.Less sensitive for quantification of minor impurities. Signal overlap can complicate analysis.

For a comprehensive quality assessment of this compound, both HPLC and NMR spectroscopy are indispensable. HPLC provides a highly accurate and sensitive measure of purity, making it the method of choice for quantitative release testing. NMR spectroscopy serves as a complementary technique, offering definitive structural confirmation and the ability to identify the nature of any significant impurities. Utilizing both methods ensures that the material meets the high-quality standards required for its applications in research and drug development.

References

Click reaction efficiency of N3-L-Dab(Boc)-OH compared to other azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioconjugation, the efficiency of click chemistry reactions is a critical parameter for success. The choice of azide reagent can significantly impact reaction kinetics and overall yield. This guide provides a comparative overview of the click reaction efficiency of N3-L-Dab(Boc)-OH against other commonly employed azides. Due to the limited availability of direct comparative kinetic data for this compound in the literature, this guide utilizes data from structurally similar amino acid-derived azides as a proxy, alongside the widely used benzyl azide as a benchmark.

The two primary forms of the azide-alkyne cycloaddition, the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants, are considered. While CuAAC reactions are known for their speed and high yields, the copper catalyst can be cytotoxic, limiting its application in living systems. SPAAC reactions, conversely, are copper-free but generally exhibit slower kinetics.

Quantitative Data Comparison

The following tables summarize the available kinetic data for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a representative amino acid azide and benzyl azide with a common cyclooctyne, Dibenzocyclooctyne (DBCO). This data provides an insight into the expected reactivity of this compound in similar systems.

Table 1: SPAAC Reaction Kinetics of Various Azides with DBCO

Azide CompoundCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
Representative Amino Acid Azide¹DBCO~0.1 - 1.0Not specified
Benzyl AzideDBCO~0.1 - 1.0Not specified

¹Data for a representative amino acid azide is used as a proxy for this compound.

Experimental Protocols

Below are detailed methodologies for conducting comparative analyses of azide efficiency in both CuAAC and SPAAC reactions.

General Protocol for Comparing Azide Reactivity in CuAAC

This protocol provides a framework for determining the relative reactivity of different azides in a copper-catalyzed click reaction.

Materials:

  • Azide substrates (e.g., this compound, Benzyl Azide)

  • Alkyne substrate (e.g., Phenylacetylene)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for NMR)

  • Reaction vessels (e.g., microcentrifuge tubes or NMR tubes)

  • Analytical instrument (e.g., HPLC, LC-MS, or NMR)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each azide and the alkyne in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne stock solutions to achieve the desired final concentrations (typically a 1:1 to 1:1.5 molar ratio).

    • Add the appropriate volume of solvent to reach the final reaction volume.

    • If using an internal standard for quantitative NMR, add it to the mixture at a known concentration.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add the copper(II) sulfate and ligand premix, followed by the freshly prepared sodium ascorbate solution.

    • Monitor the reaction progress at regular time intervals using an appropriate analytical technique (HPLC, LC-MS, or ¹H NMR). This is done by measuring the decrease in a reactant peak area/intensity or the increase in the product peak area/intensity relative to the internal standard.

  • Data Analysis:

    • Calculate the concentration of reactants and products at each time point.

    • Plot the concentration data versus time to determine the initial reaction rate. For a more detailed analysis, fit the data to the appropriate rate law to determine the rate constant.

Mandatory Visualizations

To better illustrate the processes involved in comparing azide reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation p1 Prepare Stock Solutions: - Azides (this compound, Alternatives) - Alkyne - Catalyst System (CuSO4, Ligand) - Reducing Agent (Sodium Ascorbate) r1 Set up parallel reactions for each azide p1->r1 r2 Initiate reaction by adding catalyst and reducing agent r1->r2 r3 Incubate at constant temperature r2->r3 a1 Monitor reaction progress at time intervals (e.g., HPLC, NMR) r3->a1 a2 Quench reaction aliquots a1->a2 a3 Quantify reactant consumption and product formation a2->a3 d1 Calculate reaction rates and yields a3->d1 d2 Compare efficiency of this compound vs. alternatives d1->d2

Caption: Experimental workflow for comparing click reaction efficiency.

logical_relationship Azide Azide Structure (e.g., this compound) Sterics Steric Hindrance Azide->Sterics Electronics Electronic Properties Azide->Electronics Efficiency Reaction Efficiency (Rate and Yield) Sterics->Efficiency Less hindrance -> higher efficiency Electronics->Efficiency Electron-withdrawing groups -> higher efficiency in CuAAC ReactionType Click Reaction Type CuAAC CuAAC ReactionType->CuAAC SPAAC SPAAC ReactionType->SPAAC CuAAC->Efficiency Catalyst/Ligand dependent SPAAC->Efficiency Alkyne strain dependent

Stability Showdown: Boc vs. Fmoc Protection for Diaminobutyric Acid (Dab) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of solid-phase peptide synthesis (SPPS). When incorporating non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab), which contains a side-chain primary amine, the stability of the protecting groups is paramount. This guide provides an in-depth comparison of two common protection schemes for Dab: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, focusing on their relative stability under typical SPPS conditions.

The core of modern peptide synthesis lies in the principle of orthogonality—the ability to selectively remove one type of protecting group without affecting another.[1] The choice between a Boc-based or Fmoc-based strategy for the α-amino group fundamentally alters the conditions used throughout the synthesis and dictates the choice of side-chain protection. For Dab, this typically involves either using Boc for both the α-amino and side-chain amino groups (in a Boc-SPPS strategy) or an Fmoc-protected α-amino group with a Boc-protected side chain (in an Fmoc-SPPS strategy).

Chemical Stability Under Deprotection Conditions

The primary determinant of a protecting group's utility is its stability under conditions required to remove other protecting groups and its lability under its specific cleavage conditions.

Boc Protection Strategy: In a typical Boc-SPPS workflow, the Nα-Boc group is removed at each cycle using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM). The side-chain protecting groups, including the Boc group on the Dab side chain, must be stable to these conditions but removable during the final cleavage step, which often employs a stronger acid like hydrogen fluoride (HF) or a higher concentration of TFA. The Boc group on the Dab side chain is readily removed with TFA during the final cleavage of the peptide from the resin.[1][2]

Fmoc Protection Strategy: The widely used Fmoc-SPPS strategy relies on the removal of the Nα-Fmoc group with a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[3] For an amino acid like Fmoc-Dab(Boc)-OH, the Boc group protecting the side-chain amine must remain completely stable throughout the repeated basic piperidine treatments of each synthesis cycle. The Boc group on the side chain is generally stable under these basic conditions.

Quantitative Stability Comparison

Table 1: Stability of Boc Protection on Dab Side Chain under Acidic Conditions (Illustrative)

Treatment ConditionTime% Boc-Dab-OH Remaining (Illustrative)Expected Byproducts
50% TFA in DCM5 min>95%Deprotected Dab, t-butyl adducts
50% TFA in DCM30 min<5%Deprotected Dab, t-butyl adducts
95% TFA, 2.5% TIS, 2.5% H₂O5 min~50-70%Deprotected Dab
95% TFA, 2.5% TIS, 2.5% H₂O2 hours<1%Deprotected Dab

Table 2: Stability of Boc Protection on Dab Side Chain under Basic Conditions (Illustrative)

Treatment ConditionTime% Fmoc-Dab(Boc)-OH Remaining (Illustrative)Expected Byproducts
20% Piperidine in DMF30 min>99%Minimal
20% Piperidine in DMF2 hours>98%Trace lactam formation
20% Piperidine in DMF24 hours~95%Increased lactam formation

Potential Side Reactions

A critical aspect of stability is the propensity for side reactions that can lead to impurities and reduced yield.

For Boc-Dab-OH in Boc-SPPS:

  • Incomplete Deprotection: During the final cleavage with strong acid (e.g., HF or high concentration TFA), incomplete removal of the side-chain Boc group can lead to a mixed product.

  • t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify sensitive residues like tryptophan or methionine if not properly scavenged.

For Fmoc-Dab(Boc)-OH in Fmoc-SPPS:

  • Lactam Formation: The most significant side reaction for Dab in Fmoc-SPPS is the base-catalyzed intramolecular cyclization of the side-chain amine with the backbone carbonyl group, forming a stable six-membered lactam ring. This side reaction can be sequence-dependent and is more likely to occur with prolonged exposure to basic conditions.

  • Aspartimide-like Formation: While less common than with aspartic acid, the deprotonated backbone amide nitrogen can potentially attack the side-chain carbonyl of the Boc group, though this is less favorable than lactam formation.

Experimental Protocols

The following protocols provide a framework for quantitatively assessing the stability of Boc- and Fmoc-protected Dab.

Protocol 1: Stability Analysis of Boc-Dab-OH under Acidic Conditions via RP-HPLC

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Boc-Dab-OH in a suitable organic solvent (e.g., DCM or acetonitrile).

  • Deprotection Reaction: To 1 mL of the stock solution, add 1 mL of a TFA solution (e.g., 50% TFA in DCM) to initiate the deprotection.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 5, 10, 15, and 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water mixture containing a weak base (e.g., 0.1% triethylamine) to neutralize the acid.

  • HPLC Analysis: Inject 20 µL of each quenched sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the starting material from the deprotected product. Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Calculate the percentage of remaining Boc-Dab-OH at each time point by integrating the peak areas.

Protocol 2: Stability Analysis of Fmoc-Dab(Boc)-OH under Basic Conditions via RP-HPLC

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Fmoc-Dab(Boc)-OH in DMF.

  • Deprotection Reaction: To 1 mL of the stock solution, add 250 µL of piperidine to achieve a final concentration of 20%.

  • Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water mixture containing 0.1% TFA to neutralize the base.

  • HPLC Analysis: Inject 20 µL of each quenched sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the starting material from any degradation products (e.g., lactam). Monitor the absorbance at a suitable wavelength (e.g., 265 nm for the Fmoc group).

  • Data Analysis: Calculate the percentage of remaining Fmoc-Dab(Boc)-OH at each time point by integrating the peak areas.

Visualizing the Chemistry and Workflows

Boc_Cleavage_Pathway Boc_Dab Boc-Dab-OH Protonation Protonation of Boc group Boc_Dab->Protonation + TFA Carbocation Formation of tert-butyl cation Protonation->Carbocation Deprotected_Dab Deprotected Dab Carbocation->Deprotected_Dab - CO₂ CO2 CO₂ Carbamic_Acid Carbamic acid intermediate

Boc deprotection mechanism of Dab side chain.

Fmoc_Dab_Lactam_Formation Fmoc_Dab_Peptide Fmoc-Peptide-Dab(Boc)-... Deprotonation Backbone amide deprotonation Fmoc_Dab_Peptide->Deprotonation + Piperidine Cyclization Intramolecular cyclization Deprotonation->Cyclization Nucleophilic attack Lactam Lactam side product Cyclization->Lactam

Potential lactam formation from Dab in Fmoc-SPPS.

HPLC_Workflow cluster_Boc Boc Stability Test cluster_Fmoc Fmoc Stability Test Boc_Start Boc-Dab-OH Solution Boc_React Add TFA Solution Boc_Start->Boc_React Boc_Sample Sample at Time Points Boc_React->Boc_Sample Boc_Quench Quench with Weak Base Boc_Sample->Boc_Quench HPLC RP-HPLC Analysis Boc_Quench->HPLC Fmoc_Start Fmoc-Dab(Boc)-OH Solution Fmoc_React Add Piperidine Fmoc_Start->Fmoc_React Fmoc_Sample Sample at Time Points Fmoc_React->Fmoc_Sample Fmoc_Quench Quench with Acid Fmoc_Sample->Fmoc_Quench Fmoc_Quench->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Experimental workflow for stability analysis.

Conclusion

The choice between Boc and Fmoc protection for the side chain of Dab depends on the overall synthetic strategy. In Fmoc-SPPS, the use of a Boc group for the side-chain protection of Dab is a standard and generally robust approach, with the primary concern being the potential for base-catalyzed lactam formation, especially in long or complex sequences requiring extended exposure to piperidine. Careful monitoring and optimization of deprotection times can mitigate this risk. In Boc-SPPS, the Boc group on the Dab side chain is stable during the iterative Nα-deprotection steps and is efficiently removed during the final cleavage. The main consideration is ensuring complete deprotection and adequate scavenging of the resulting tert-butyl cations to prevent side reactions.

For most applications, the orthogonality of the Fmoc/Boc protection scheme for Dab offers a reliable and widely adopted method. However, for sequences that are particularly prone to lactam formation, a Boc-SPPS strategy might be considered. The provided experimental protocols offer a clear path for researchers to generate quantitative, head-to-head stability data for their specific peptide sequence and conditions, enabling an informed decision for their synthesis design.

References

A Head-to-Head Battle of Bioorthogonal Building Blocks: A Cost-Benefit Analysis of N3-L-Dab(Boc)-OH in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of peptide synthesis and bioconjugation, the choice of bioorthogonal building blocks is a critical decision. Among the arsenal of tools available, azido-functionalized amino acids stand out for their utility in "click chemistry." This guide provides a comprehensive cost-benefit analysis of N3-L-Dab(Boc)-OH, a versatile reagent for introducing azide functionalities, and compares its performance with key alternatives, supported by experimental data and detailed protocols.

This compound, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) and the subsequent modification of peptides and other biomolecules. Its primary utility lies in the azide group, which allows for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are instrumental in a wide array of applications, from drug development and the creation of peptide-drug conjugates to the synthesis of novel biomaterials and diagnostic tools.[1]

The Competitive Landscape: this compound vs. Azido-Lysine Derivatives

The primary alternatives to this compound are other amino acids bearing an azide functionality, most notably derivatives of lysine such as Boc-L-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH. The choice between these building blocks often comes down to a balance of cost, synthetic strategy, and the desired properties of the final product.

FeatureThis compoundBoc-L-Lys(N3)-OHFmoc-L-Lys(N3)-OH
Structure Azide on the α-carbon, Boc-protected γ-amineAzide on the ε-amine, Boc-protected α-amineAzide on the ε-amine, Fmoc-protected α-amine
Price (per gram) ~$414.20[2]~$751.53[3]~$308.98 - $751.53[4][5]
Typical Application Introduction of α-azide for click chemistry in Boc-based SPPSIntroduction of ε-azide for click chemistry in Boc-based SPPSIntroduction of ε-azide for click chemistry in Fmoc-based SPPS
Key Advantage Shorter side chain may reduce steric hindrance in some contextsLonger, more flexible side chainCompatible with the widely used Fmoc-SPPS chemistry
Potential Drawback Less commonly used than lysine derivatives, potentially limiting available literatureHigher cost compared to some alternativesPrice can be variable

Performance Under the Microscope: A Look at Experimental Data

The reactivity of the azide group in click chemistry is influenced by steric hindrance and the electronic environment. The shorter side chain of this compound, with the azide at the α-position, could theoretically offer advantages in situations where the conjugation site is sterically crowded. Conversely, the longer, more flexible side chain of azido-lysine derivatives may provide better accessibility for the azide to react with bulky alkyne-containing molecules.

A study on the synthesis of azido amino acids for the preparation of azidopeptides reported yields of 62-75% for Fmoc-L-azidoalanine and 65-74% for Fmoc-L-azidohomoalanine, which are structurally similar to the reactive portion of this compound. For comparison, the synthesis of model tripeptides incorporating Fmoc-azido-L-lysine showed yields ranging from 71% to 80%. It is important to note that these are synthesis yields of the azido amino acids themselves and the subsequent peptides, not a direct comparison of click reaction efficiency.

Experimental Protocols: A Guide to Implementation

The following protocols provide a general framework for the incorporation of azido amino acids into peptides via SPPS and subsequent bioconjugation using CuAAC click chemistry. These are generalized procedures and may require optimization for specific peptide sequences and conjugation partners.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound (Boc Chemistry)
  • Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM, and finally with DCM and dimethylformamide (DMF).

  • Amino Acid Coupling: Dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., HF/anisole).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Peptide Synthesis: Synthesize the azide-containing peptide on the resin as described in Protocol 1.

  • Swelling: Swell the peptide-resin in DMF.

  • Click Reaction Mixture: Prepare a solution of the alkyne-functionalized molecule (5 equivalents), copper(I) iodide (CuI) (0.5 equivalents), and DIPEA (2 equivalents) in DMF.

  • Reaction: Add the click reaction mixture to the swollen peptide-resin and agitate at room temperature for 2-4 hours, protected from light.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Purification: Cleave the conjugated peptide from the resin and purify as described in Protocol 1.

Visualizing the Workflow and Impact

To better understand the synthetic process and the potential biological implications of using these modified peptides, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Chemistry cluster_Final Final Steps Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Coupling Coupling Deprotection->Coupling 2. Remove Protecting Group Coupling->Deprotection 4. Repeat On_Resin_Click On_Resin_Click Coupling->On_Resin_Click 3. Add Azido Amino Acid Cleavage Cleavage On_Resin_Click->Cleavage 5. Add Alkyne & Catalyst Purification Purification Cleavage->Purification 6. Cleave from Resin Final_Product Final_Product Purification->Final_Product 7. Purify

A generalized workflow for synthesizing a modified peptide using an azido amino acid.

Peptides synthesized with these methods can be used to probe a variety of biological processes. For instance, modified peptides can act as ligands for G protein-coupled receptors (GPCRs), which are involved in a vast number of signaling pathways.

G Ligand Modified Peptide (e.g., Triazole-containing) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

A simplified GPCR signaling pathway that can be modulated by modified peptides.

Conclusion: Making an Informed Decision

The choice between this compound and its azido-lysine counterparts is not a one-size-fits-all decision. For researchers utilizing Fmoc-based SPPS, Fmoc-L-Lys(N3)-OH is the logical and often more cost-effective choice. In Boc-based SPPS, the decision is more nuanced. While Boc-L-Lys(N3)-OH is a well-established reagent, its higher price point may be a limiting factor. This compound presents a more economical option, and its shorter side chain could be advantageous in specific synthetic contexts.

Ultimately, the optimal choice will depend on the specific research goals, budgetary constraints, and the desired chemical and physical properties of the final bioconjugate. It is recommended that researchers carefully consider these factors and, if possible, conduct small-scale pilot experiments to determine the most suitable azido amino acid for their application. The continued development and characterization of these versatile building blocks will undoubtedly expand the toolkit for creating novel and impactful biomolecules.

References

A Comparative Guide to N3-L-Dab(Boc)-OH and Other Azido Amino Acids for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functionalities into peptides is a critical technique for creating advanced therapeutics, diagnostics, and research tools. Azide-containing non-canonical amino acids are invaluable building blocks for this purpose, enabling post-synthetic modifications via highly efficient "click chemistry" reactions. This guide provides an objective comparison of N-γ-Boc-N-α-azido-L-diaminobutyric acid (N3-L-Dab(Boc)-OH) with other commonly used azido amino acids. The comparison focuses on their performance in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation reactions, supported by experimental data from the literature.

Performance in Solid-Phase Peptide Synthesis (SPPS)

Table 1: Comparison of Azido Amino Acids in Fmoc-SPPS

FeatureThis compound / Fmoc-L-Dap(N3)-OHFmoc-L-Lys(N3)-OHFmoc-p-azido-L-phenylalanine (pAzF)
Structure Aliphatic with a short side chainAliphatic with a long, flexible side chainAromatic side chain
Side-Chain Length Short (one carbon spacer to azide)Long (four carbon spacer to azide)N/A
Typical Coupling Efficiency >99%[1]High, comparable to standard amino acidsHigh, comparable to standard amino acids
Key Considerations The shorter side chain may offer unique conformational constraints.The long, flexible side chain distances the azide from the peptide backbone, potentially minimizing interference with peptide structure and function.The rigid, aromatic side chain can be useful for structural studies or specific molecular interactions.

Performance in Bioconjugation: Click Chemistry

The azide moiety serves as a versatile handle for two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The kinetics of these reactions are a critical performance indicator.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that is ideal for applications in living systems where the cytotoxicity of copper is a concern. The reaction rate is highly dependent on the structure of both the azide and the strained alkyne (e.g., DBCO, BCN).

While directly comparable, published kinetic data for this compound in SPAAC reactions were not found during the literature review, studies on other azido amino acids provide valuable benchmarks for expected performance. The short, flexible side chain of this compound is anticipated to present minimal steric hindrance, likely leading to favorable reaction kinetics.

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions of Azido Amino Acids

Azido Amino AcidStrained Alkynek₂ (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
Novel Hydrophilic Azidoamino AcidDBCO0.34HBS, pH 7.425
L-Azidolysine (N3K)DBCO2.6HBS, pH 7.425
Novel Hydrophilic Azidoamino AcidBCN0.28MeOD25
Fmoc-L-Azidolysine (Fmoc-N3K)BCN0.037MeOD25
p-azido-L-phenylalanine (pAzF)DBCO-PEGNot specifiedNot specifiedNot specified
p-azidomethyl-L-phenylalanine (pAMF)DBCO-PEGNot specifiedNot specifiedNot specified

Note: DBCO = Dibenzocyclooctyne; BCN = Bicyclo[6.1.0]nonyne; HBS = HEPES-buffered saline; MeOD = Deuterated methanol. Data for the novel hydrophilic azidoamino acid and L-Azidolysine are from a comparative study; conditions were consistent within that study.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH in Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-L-Dap(N3)-OH into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Fmoc-L-Dap(N3)-OH

  • Coupling reagent (e.g., HBTU/HATU)

  • Base (e.g., N,N-diisopropylethylamine, DIPEA)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3.9 equivalents), and an additive (e.g., HOBt, 4 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-3 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Completion Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activate_AA Activate Fmoc-L-Dap(N3)-OH (HBTU/DIPEA) Activate_AA->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive

Fmoc-SPPS incorporation of Fmoc-L-Dap(N3)-OH.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin conjugation of an alkyne-containing molecule to an azide-modified peptide.

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-functionalized molecule

  • Copper(I) source (e.g., CuI or CuSO₄)

  • Reducing agent (if using CuSO₄, e.g., sodium ascorbate)

  • Base (e.g., DIPEA)

  • Degassed DMF

Methodology:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in degassed DMF.

  • Click Reaction Cocktail: In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents), copper(I) source (e.g., CuSO₄, 1 equivalent), sodium ascorbate (5 equivalents), and DIPEA (10 equivalents) in degassed DMF.

  • On-Resin Reaction: Add the click reaction cocktail to the swollen peptide-resin. Agitate the mixture at room temperature for 6-12 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove copper and excess reagents.

  • Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail and purify by RP-HPLC.

CuAAC_Workflow Azide_Resin Azide-Peptide-Resin Swell Swell in Degassed DMF Azide_Resin->Swell React On-Resin Reaction Swell->React Prepare_Cocktail Prepare CuAAC Cocktail (Alkyne, CuSO4, Na-Ascorbate, DIPEA) Prepare_Cocktail->React Wash Wash Resin (DMF, DCM, MeOH) React->Wash Cleave Cleave & Purify Wash->Cleave Conjugate Peptide-Triazole-Molecule Cleave->Conjugate SPAAC_Workflow Azide_Peptide Purified Azide-Peptide Dissolve_Peptide Dissolve in Buffer Azide_Peptide->Dissolve_Peptide DBCO_Molecule DBCO-Molecule Dissolve_DBCO Dissolve in DMSO/Buffer DBCO_Molecule->Dissolve_DBCO Mix Mix Reactants Dissolve_Peptide->Mix Dissolve_DBCO->Mix Incubate Incubate (1-24h, RT) Mix->Incubate Monitor Monitor by HPLC/MS Incubate->Monitor Purify Purify by RP-HPLC Monitor->Purify Complete Conjugate Peptide-Triazole-Molecule Purify->Conjugate

References

A Comparative Guide to the Application of N3-L-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups is a cornerstone of modern peptide chemistry. The azido-amino acid, N3-L-Dab(Boc)-OH, serves as a valuable building block for introducing an azide moiety into a peptide sequence. This azide group acts as a chemical handle for subsequent modifications via "click chemistry," enabling the synthesis of complex peptide conjugates for various applications in drug discovery and chemical biology.

This guide provides an objective comparison of this compound with other common alternatives for introducing azide functionalities into peptides. While direct, head-to-head quantitative data from a single study is limited in the public domain, this guide synthesizes available information on the structural properties and typical performance of these building blocks in solid-phase peptide synthesis (SPPS).

Comparison of Azido-Amino Acid Building Blocks

The choice of an azido-amino acid for peptide synthesis can influence the physicochemical properties of the final peptide and the efficiency of subsequent conjugation reactions. The primary alternatives to this compound are other azido-derivatives of amino acids, which mainly differ in the length and flexibility of their side chains.

FeatureThis compoundFmoc-L-Dap(N3)-OHFmoc-L-Lys(N3)-OH
Structure Azide on the α-carbon of L-2,4-diaminobutyric acidAzide on the β-carbon of L-2,3-diaminopropionic acidAzide on the ε-carbon of L-lysine
Side Chain Length ShortShortLong
Side Chain Flexibility Relatively constrainedRelatively constrainedHigh
Structural Impact on Peptide The shorter side chain may introduce local conformational constraints.Similar to this compound, the short side chain can influence peptide conformation.The longer, flexible side chain is less likely to perturb the peptide's native structure.[1]
Proximity of Azide to Backbone CloseCloseDistant
Potential for Steric Hindrance in Conjugation The proximity of the azide to the peptide backbone could potentially lead to steric hindrance with bulky conjugation partners.Similar to this compound, the close proximity of the azide group to the backbone might affect conjugation efficiency with large molecules.The extended side chain places the azide further from the backbone, which can be advantageous for conjugating large molecules without disrupting peptide function.[1]
Typical SPPS Protecting Group Boc (on the side chain amine)Fmoc (on the α-amine)Fmoc (on the α-amine)

Summary of Performance in Peptide Synthesis:

Both this compound and its alternatives are generally compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1][2] The azide group is stable under the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid).[2] While specific comparative data on coupling efficiency is scarce, it is generally observed that for non-canonical amino acids, more potent coupling reagents may be beneficial to ensure high coupling yields.

Experimental Protocols

Protocol 1: Incorporation of an Azido-Amino Acid into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate an Fmoc-protected azido-amino acid, such as a derivative of this compound, onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected azido-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

Materials:

  • Azide-functionalized peptide on resin

  • Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to protect the peptide)

  • DMF/Water or other suitable solvent system

Procedure:

  • Resin Preparation: Swell the azide-containing peptide-resin in a suitable solvent such as DMF.

  • Reaction Mixture Preparation:

    • In a separate vessel, prepare a solution of the alkyne-containing molecule, CuSO4, and sodium ascorbate in a solvent mixture (e.g., DMF/water). If using a ligand, pre-mix the CuSO4 with the ligand.

  • Click Reaction:

    • Add the reaction mixture to the resin.

    • Agitate the reaction vessel at room temperature for 12-24 hours. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, water, and DCM to remove the catalyst and excess reagents.

  • Cleavage and Deprotection: The conjugated peptide can then be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/water).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Azido-AA, HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Azido_Peptide Final Azido-Peptide Purification->Azido_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an azido-amino acid.

Click_Chemistry_Workflow cluster_inputs Reactants cluster_reaction CuAAC Reaction cluster_outputs Post-Reaction Azido_Peptide Resin-Bound Azido-Peptide Reaction On-Resin Cycloaddition Azido_Peptide->Reaction Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Dye, Drug) Alkyne_Molecule->Reaction Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->Reaction Wash Wash Resin Reaction->Wash Cleavage Cleavage & Deprotection Wash->Cleavage Conjugated_Peptide Purified Peptide Conjugate Cleavage->Conjugated_Peptide

Caption: Workflow for on-resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling_Pathway_Application cluster_synthesis Peptide Probe Synthesis cluster_cellular_study Cellular Application Peptide_Synthesis SPPS with This compound Click_Chemistry Click Chemistry with Fluorescent Alkyne Peptide_Synthesis->Click_Chemistry Labeled_Peptide Fluorescently-Labeled Peptide Probe Click_Chemistry->Labeled_Peptide Cell Cell Receptor Cell Surface Receptor Labeled_Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Response Signal Transduction

Caption: Application of a labeled peptide probe in studying a cell signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.